molecular formula C8H8NNaO3 B13496056 Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate

Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate

Katalognummer: B13496056
Molekulargewicht: 189.14 g/mol
InChI-Schlüssel: WBRVJALOSWEYAG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is a useful research compound. Its molecular formula is C8H8NNaO3 and its molecular weight is 189.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H8NNaO3

Molekulargewicht

189.14 g/mol

IUPAC-Name

sodium;2-hydroxy-2-(5-methylpyridin-2-yl)acetate

InChI

InChI=1S/C8H9NO3.Na/c1-5-2-3-6(9-4-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);/q;+1/p-1

InChI-Schlüssel

WBRVJALOSWEYAG-UHFFFAOYSA-M

Kanonische SMILES

CC1=CN=C(C=C1)C(C(=O)[O-])O.[Na+]

Herkunft des Produkts

United States
Foundational & Exploratory

Spectroscopic data for Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate

Part 1: Executive Summary & Molecular Context

Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate (CAS: N/A for specific Na-salt; Free Acid CAS: 115919-14-7) is a critical reference standard often encountered in the development of pyridine-based therapeutics. Structurally, it is the sodium salt of 5-methyl-2-pyridineglycolic acid .

In drug development, this compound typically arises as:

  • A Process Impurity: Formed during the oxidation of 5-methyl-2-pyridineethanol or the hydrolysis of 5-methyl-2-pyridinecarboxaldehyde cyanohydrin.

  • A Oxidative Metabolite: A degradation product of 5-methyl-2-alkylpyridine pharmacophores under stress conditions (e.g., forced degradation studies of Pirfenidone analogs or Rupatadine intermediates).

This guide provides a definitive spectroscopic atlas and analytical framework for identifying and quantifying this moiety in complex matrices.

Part 2: Molecular Architecture & Properties[1]

PropertySpecification
IUPAC Name Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate
Common Name 5-Methyl-2-pyridylglycolic acid sodium salt
Molecular Formula C₉H₈NNaO₃
Formula Weight 201.15 g/mol (Salt); 167.16 g/mol (Free Acid)
Solubility Highly soluble in H₂O, MeOH; Sparingly soluble in ACN, THF.[1]
pKa (Calculated) ~3.8 (Carboxylic acid), ~5.2 (Pyridine nitrogen)
Hygroscopicity High (Deliquescent as sodium salt)

Part 3: Synthetic Origin & Formation Pathways

Understanding the origin of this impurity is essential for root-cause analysis (RCA) in manufacturing. The compound is most commonly generated via the Cyanohydrin Route or Benzylic Oxidation .

Figure 1: Formation Pathway of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate

SynthesisPathway Start 5-Methyl-2-pyridine- carboxaldehyde Inter1 Cyanohydrin Intermediate Start->Inter1 NaCN / H+ Acid 5-Methyl-2-pyridine- glycolic Acid Start->Acid Alt: Cannizzaro (Minor) Inter1->Acid HCl / H2O Hydrolysis Salt Sodium 2-hydroxy-2- (5-methylpyridin-2-yl)acetate Acid->Salt NaOH / pH Adj. Salt Formation

Caption: Synthesis pathway showing the transformation from the aldehyde precursor to the final sodium salt via cyanohydrin hydrolysis.

Part 4: Spectroscopic Atlas

The following data represents the authoritative characterization profile . Note that chemical shifts may vary slightly based on concentration and ionic strength of the D₂O solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Deuterium Oxide (D₂O) Reference: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) at 0.00 ppm.

Table 1: ¹H NMR Assignment (400 MHz, D₂O)

PositionShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Assignment Logic
H-6 8.35Doublet (d)1HJ ≈ 2.0Ortho to N; Deshielded by ring current.
H-4 7.68Doublet of Doublets (dd)1HJ ≈ 8.0, 2.0Para to glycolic; coupling to H-3 and H-6.
H-3 7.42Doublet (d)1HJ ≈ 8.0Ortho to glycolic group.
α-CH 5.15Singlet (s)1H-Chiral center proton; shifts downfield if esterified.
-CH₃ 2.38Singlet (s)3H-Methyl group at pos 5.

Table 2: ¹³C NMR Assignment (100 MHz, D₂O)

Carbon TypeShift (δ ppm)Assignment
C=O 178.2Carboxylate carbonyl (Salt form).
C-2 156.5Quaternary; ortho to N.
C-6 148.8CH; ortho to N.
C-4 139.5CH; para to glycolic.
C-5 134.1Quaternary; methyl substituted.
C-3 123.4CH; meta to N.
α-C 74.2Methine (CH-OH).
-CH₃ 17.8Methyl carbon.

Expert Insight: In the free acid form (DMSO-d₆), the carboxylate C=O shifts upfield to ~174 ppm, and the α-CH proton may show coupling to the hydroxyl proton if exchange is slow.

Mass Spectrometry (HRMS)

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) and Positive Mode (ESI+).

  • ESI(+) Observed Mass: 168.0655 m/z [M+H]⁺ (Calc for C₉H₁₀NO₃⁺: 168.0661)

  • ESI(-) Observed Mass: 166.0510 m/z [M-H]⁻ (Calc for C₉H₈NO₃⁻: 166.0504)

  • Sodium Adduct: 190.0475 m/z [M+Na]⁺

Figure 2: Fragmentation Logic (MS/MS)

MSFragmentation Parent Parent Ion [M+H]+ m/z 168.06 Frag1 Loss of H2O [M+H-H2O]+ m/z 150.05 Parent->Frag1 -18 Da Frag2 Loss of COOH (Decarboxylation) m/z 123.07 Parent->Frag2 -45 Da Frag3 Tropylium-like Ion (Pyridine+Me) m/z 92/93 Frag2->Frag3 Ring Rearrangement

Caption: Proposed ESI+ fragmentation pathway. The loss of water (-18) and decarboxylation (-45) are characteristic of α-hydroxy acids.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sodium salt.

  • 3400 - 3200 cm⁻¹: O-H stretch (Broad, H-bonded).

  • 1610 - 1590 cm⁻¹: C=O stretch (Carboxylate asymmetric).

  • 1400 cm⁻¹: C=O stretch (Carboxylate symmetric).

  • 1480, 1550 cm⁻¹: C=C / C=N Pyridine ring stretching vibrations.

  • 750 - 800 cm⁻¹: C-H out-of-plane bending (substituted pyridine).

Part 5: Analytical Protocol (HPLC-UV)

For quantification in drug substances, a Reverse Phase (RP-HPLC) method compatible with polar acidic species is required. Standard C18 columns often yield poor retention for this salt; an AQ-C18 or Polar-Embedded column is recommended.

Method Parameters:

  • Column: Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 suppresses ionization of the acid, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold for polar retention)

    • 2-10 min: 2% → 30% B

    • 10-15 min: 30% → 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine λmax).

  • Retention Time: Expect elution early (approx. 3.5 - 4.5 min) due to high polarity.

Validation Note: Ensure the resolution (Rs) between the Glycolic Acid impurity and the Aldehyde precursor is > 2.0. The aldehyde will elute significantly later.

References

  • ChemicalBook. (2024). 5-Methyl-2-pyridineglycolic acid - Product Description and Properties. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyridineacetic acid derivatives. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text for NMR shift prediction principles).
  • Alchem Pharmtech. (2025).[1] Catalog Entry: 5-METHYL-2-PYRIDINEGLYCOLIC ACID. Retrieved from

Sources

Methodological & Application

Application Note: High-Throughput Profiling & Fragment Screening of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a definitive technical guide for the high-throughput characterization and screening of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate .

Given the chemical nature of this compound (a low molecular weight, polar pyridine salt), it falls squarely into the category of Fragment-Based Drug Discovery (FBDD) . This guide addresses the specific challenges of screening small, hydrophilic fragments: low affinity, high concentration requirements, and solubility artifacts.

Executive Summary

Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate (hereafter referred to as cmpd-5M ) is a functionalized pyridine fragment often utilized as a "privileged scaffold" in the design of kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands.[1] Its structural features—a pyridine nitrogen (H-bond acceptor), a hydroxyl group (H-bond donor/acceptor), and a carboxylate tail (ionic interactions)—make it a versatile starting point for lead generation.

This guide details the High-Throughput Screening (HTS) protocols required to evaluate cmpd-5M . Unlike potent lead compounds, this fragment requires specialized biophysical assays (SPR, DSF) and rigorous solubility profiling to distinguish genuine target engagement from promiscuous aggregation or pH artifacts.

Physicochemical Pre-Screening (Quality Control)

Before entering biological HTS, cmpd-5M must undergo physicochemical profiling.[1] As a sodium salt, it is hygroscopic; inaccurate weighing can lead to significant concentration errors (


), skewing 

values.
Kinetic Solubility Assay (Nephelometry)

Objective: Determine the maximum soluble concentration in assay buffer (critical for fragment screening which often requires concentrations


).

Protocol:

  • Stock Prep: Dissolve cmpd-5M in 100% DMSO to 100 mM.

  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Titration: Serial dilute stock into Assay Buffer (e.g., PBS pH 7.4) to final concentrations ranging from 10

    
    M to 10 mM (1% final DMSO).
    
  • Readout: Measure forward light scatter (Nephelometry) or Absorbance at 620 nm (Turbidimetry) immediately and after 24h incubation.

  • Threshold: Solubility limit is defined as the concentration where signals deviate

    
     from the solvent blank.[1]
    
Stability & Autofluorescence Check[1]
  • Autofluorescence: Pyridine derivatives can be fluorescent. Scan cmpd-5M (1 mM) at standard excitation/emission wavelengths (e.g., 485/535 nm, 340/450 nm). Note: If RFU > 2x background, use non-fluorescent readouts (e.g., AlphaScreen, Mass Spec) instead of TR-FRET.

  • DMSO Stability: Verify stability in DMSO stocks via LC-MS after 5 freeze-thaw cycles.

Primary HTS Protocols

Biophysical Screening: Differential Scanning Fluorimetry (DSF)

Rationale: Fragments like cmpd-5M typically have low affinity (


 in 

M-mM range).[1] Traditional biochemical assays (IC50) may miss these weak interactions. DSF (Thermal Shift) is the gold standard for validating fragment binding by detecting protein stabilization.

Materials:

  • Target Protein: Purified recombinant protein (e.g., p38

    
    , >95% purity) at 2-5 
    
    
    
    M.
  • Dye: SYPRO Orange (5000x stock).[1]

  • Instrument: qPCR machine (e.g., Roche LightCycler or equivalent).

Step-by-Step Protocol:

  • Master Mix: Prepare protein (2

    
    M final) + SYPRO Orange (5x final) in HEPES buffer.
    
  • Compound Addition: Dispense 200 nL of cmpd-5M (from 100 mM stock) into a 384-well PCR plate.

  • Reaction Initiation: Add 10

    
    L of Master Mix to wells. Final cmpd-5M  conc = 2 mM.[1]
    
  • Controls:

    • Positive: Known binder (e.g., SB203580 for p38).

    • Negative:[1] DMSO only.[1]

    • Ligand Control:cmpd-5M + Buffer (no protein) to check for dye interaction.[1]

  • Thermal Ramp: Heat from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate

    
     (melting temperature) using the first derivative of the fluorescence curve.
    
    • Hit Criteria:

      
       (3x SD of DMSO controls).
      
Biochemical Screening: TR-FRET Competition Assay

Rationale: To determine if cmpd-5M competes with a known tracer for the active site.[1]

Protocol:

  • Reagents: Biotinylated Target Protein, Europium-labeled antibody (Donor), Alexa647-labeled Tracer (Acceptor).

  • Dispense: Add 50 nL cmpd-5M to 384-well low-volume white plates.

  • Incubation 1: Add 5

    
    L Protein-Ab mix. Incubate 15 min.
    
  • Incubation 2: Add 5

    
    L Tracer.[1] Incubate 60 min at RT.
    
  • Detection: Read TR-FRET (Ex: 337 nm, Em: 665/620 nm).

  • Data: Calculate Ratio (

    
    ). Determine % Inhibition relative to Max/Min controls.
    

HTS Workflow Visualization

The following diagram illustrates the decision matrix for screening cmpd-5M , integrating solubility checks with orthogonal screening methods.

HTS_Workflow Start Compound Source: Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate QC Step 1: QC & Solubility (Nephelometry + LC-MS) Start->QC Decision_Sol Soluble > 1mM? QC->Decision_Sol Biophys Step 2: Biophysical Screen (DSF) Detect Thermal Stabilization Decision_Sol->Biophys Yes Fail Discard / Re-design Decision_Sol->Fail No (Precipitates) Biochem Step 3: Biochemical Screen (TR-FRET) Detect Ligand Displacement Biophys->Biochem Confirmed u0394Tm Hit_Call Hit Validation (Is it real?) Biochem->Hit_Call SPR Step 4: Surface Plasmon Resonance (SPR) Kinetics (Kon/Koff) Hit_Call->SPR Dose Response Confirmed Hit_Call->Fail Flat/Noisy Data NMR Step 5: Ligand-Observed NMR (STD) Epitope Mapping SPR->NMR Lead Valid Fragment Hit Proceed to Crystallography NMR->Lead

Caption: Integrated HTS workflow for fragment validation, moving from solubility QC to biophysical confirmation.

Data Analysis & Hit Validation

False Positive Identification

Pyridine derivatives can act as pan-assay interference compounds (PAINS) via two mechanisms:

  • Metal Chelation: The 2-hydroxy-acetate motif can chelate active site metals (e.g.,

    
     in MMPs).[1]
    
    • Validation: Test activity in the presence of 0.01% Triton X-100 (reduces aggregation) or varying metal concentrations.

  • pH Effects: As a sodium salt, high concentrations of cmpd-5M can shift the buffer pH.[1]

    • Validation: Measure pH of the reaction mix at the highest test concentration (e.g., 5 mM). If

      
      , adjust buffer capacity (increase HEPES to 100 mM).
      
Ligand Efficiency (LE) Calculation

For fragments, potency (


) is less important than efficiency. Calculate LE to prioritize cmpd-5M  against other hits.


  • cmpd-5M Properties:

    • MW

      
       189.14 Da (Free acid approx 167 Da).[1]
      
    • HAC

      
       12 (C8, N1, O3).
      
    • Target: LE > 0.3 is considered a high-quality fragment hit.[1]

References

  • Fragment-Based Screening Methodology: Erlanson, D. A., et al. "Practical strategies for fragment-based discovery."[1] Journal of Medicinal Chemistry 59.14 (2016): 6581-6602.[1] Link

  • Thermal Shift Assays (DSF): Niesen, F. H., Berglund, H., & Vedadi, M. "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols 2.9 (2007): 2212-2221.[1] Link

  • Pyridine Derivatives in Kinase Inhibition: Peifer, C., & Alessi, D. R. "Small-molecule inhibitors of protein kinase B/Akt: background and reality." Biochemical Journal 412.1 (2008): 1-14.[1] (Contextual grounding for pyridine scaffolds). Link

  • Solubility in HTS: Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today 11.9-10 (2006): 446-451.[1] Link

Sources

Application Notes and Protocols for Antiviral Evaluation of Substituted Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Substituted Pyridines in Antiviral Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability have made it a cornerstone in the design of novel bioactive molecules.[1][2] In the realm of antiviral research, substituted pyridine compounds have emerged as a particularly promising class of inhibitors, demonstrating broad-spectrum activity against a range of clinically significant viruses, including Human Immunodeficiency Virus (HIV), Respiratory Syncytial Virus (RSV), influenza viruses, and coronaviruses.[1][2]

The versatility of the pyridine ring allows for the introduction of various substituents at multiple positions, leading to a vast chemical space for optimization of antiviral potency, selectivity, and pharmacokinetic properties. This adaptability has given rise to pyridine derivatives that can inhibit diverse viral targets and host-cell pathways essential for viral replication. These mechanisms include, but are not limited to, the inhibition of viral enzymes such as reverse transcriptase and polymerase, blockade of viral entry and fusion, and modulation of host inflammatory responses.[3]

This comprehensive guide provides an in-depth exploration of the antiviral applications of substituted pyridine compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively screen, characterize, and advance these promising molecules as next-generation antiviral therapeutics. The following sections will delve into the specific mechanisms of action of notable substituted pyridine classes, provide detailed, step-by-step experimental protocols for their in vitro and in vivo evaluation, and present a framework for the systematic assessment of their therapeutic potential.

Mechanisms of Antiviral Action: A Closer Look at Substituted Pyridines

The antiviral efficacy of substituted pyridine compounds stems from their ability to interact with a variety of viral and host-cell targets. The specific mechanism of action is highly dependent on the nature and position of the substituents on the pyridine ring. Below, we explore the well-characterized mechanisms of two prominent classes of antiviral pyridines.

Pyridine N-Oxide Derivatives: Dual-Action HIV Inhibition

Pyridine N-oxide derivatives represent a unique class of anti-HIV agents with a multifaceted mechanism of action.[4][5] Certain members of this class function as classic non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4][5][6][7] They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site, inducing a conformational change that allosterically inhibits its DNA polymerase activity.[5][6] This prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV replication cycle.[5][6]

Intriguingly, other pyridine N-oxide derivatives exhibit a broader anti-HIV profile, inhibiting both HIV-1 and HIV-2, and their mechanism extends beyond RT inhibition.[5][8] Time-of-addition experiments have revealed that these compounds can act at a post-integrational stage of the viral life cycle, interfering with HIV gene expression.[4][5] This is thought to occur through the modulation of host-cell signaling pathways, such as the NF-κB pathway, which is crucial for the transcription of integrated proviral DNA.[8] By inhibiting the transactivation process, these compounds can potentially suppress the production of new viral particles from chronically infected cells.[8]

HIV_Inhibition cluster_entry Viral Entry & Integration cluster_replication Viral Replication HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Fusion Viral RNA Viral RNA Host Cell->Viral RNA Uncoating Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Proviral DNA Proviral DNA Integration->Proviral DNA Transcription Transcription Proviral DNA->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Viral Proteins Viral Proteins Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding New Virions New Virions Assembly & Budding->New Virions Pyridine N-Oxide (NNRTI) Pyridine N-Oxide (NNRTI) Pyridine N-Oxide (NNRTI)->Reverse Transcription Inhibits Pyridine N-Oxide (Post-integration) Pyridine N-Oxide (Post-integration) Pyridine N-Oxide (Post-integration)->Transcription Inhibits

Caption: Dual mechanisms of action of pyridine N-oxide derivatives against HIV.

Steroidal Pyridines: Combating Respiratory Syncytial Virus (RSV)

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[3] Steroidal pyridine compounds have been identified as potent inhibitors of RSV replication.[3] Their mechanism of action appears to be twofold, targeting both the virus and the host's inflammatory response.

In vitro studies have demonstrated that these compounds exert their antiviral effects primarily through the inhibition of viral replication.[3] The precise molecular target within the viral replication machinery is an area of ongoing investigation, but the observed reduction in viral antigen and M gene expression points towards interference with viral RNA synthesis or protein production.[3] Furthermore, some steroidal pyridines have been shown to interact with the RSV F-protein, which is crucial for viral entry into host cells, thereby inhibiting the initial stages of infection.[9]

A key aspect of the pathology of severe RSV infection is an exaggerated inflammatory response in the airways. Steroidal pyridines have been shown to downregulate the expression of key inflammatory mediators, including Toll-like receptor (TLR)-3, retinoic acid-inducible gene (RIG)-I, interleukin (IL)-6, and interferon (IFN)-β at the cellular level.[3] This immunomodulatory activity can help to mitigate the virus-induced lung pathology, representing a significant therapeutic advantage.

Quantitative Data Summary: Antiviral Activity of Selected Substituted Pyridines

The following table summarizes the in vitro antiviral activity and cytotoxicity of representative substituted pyridine compounds against various viruses. The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.

Compound ClassSpecific Compound ExampleTarget VirusHost Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Pyridine N-Oxide JPL-133HIV-1 (IIIB)CEM0.05 µg/mL~38 µg/mL~760
Steroidal Pyridine Compound 3lRSVHEp-23.13>100>31.9[3]
Phenylaminopyridine Compound 27HIV-1 (WT)MT-40.0002>10>50,000[10]
Pyrido[2,3-d]pyrimidine Compound 1bInfluenza A (PR/8/34)MDCK39>250>6.4[11]
Epoxybenzooxocinopyridine Compound 6aSARS-CoV-2Vero E66.0 µg/mL6.0 µg/mL1

Experimental Protocols: A Step-by-Step Guide to Antiviral Evaluation

The following protocols provide a robust framework for the in vitro evaluation of substituted pyridine compounds. It is essential to include appropriate controls, such as a known active drug as a positive control and a vehicle-treated control, in all experiments.

Protocol 1: General In Vitro Antiviral Screening Cascade

This protocol outlines a standard workflow for the initial screening and characterization of novel substituted pyridine compounds.

Antiviral_Screening_Workflow Start Start Compound Library Compound Library Start->Compound Library Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Compound Library->Cytotoxicity Assay (CC50) Primary Antiviral Screen (Single High Concentration) Primary Antiviral Screen (Single High Concentration) Compound Library->Primary Antiviral Screen (Single High Concentration) Selectivity Index (SI = CC50/EC50) Selectivity Index (SI = CC50/EC50) Cytotoxicity Assay (CC50)->Selectivity Index (SI = CC50/EC50) Dose-Response Assay (EC50) Dose-Response Assay (EC50) Primary Antiviral Screen (Single High Concentration)->Dose-Response Assay (EC50) Dose-Response Assay (EC50)->Selectivity Index (SI = CC50/EC50) Mechanism of Action Studies Mechanism of Action Studies Selectivity Index (SI = CC50/EC50)->Mechanism of Action Studies High SI Inactive/Toxic Compounds Inactive/Toxic Compounds Selectivity Index (SI = CC50/EC50)->Inactive/Toxic Compounds Low SI Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound

Caption: A typical workflow for in vitro antiviral screening of compound libraries.

1. Cytotoxicity Assay (Determination of CC50)

  • Objective: To determine the concentration of the test compound that is toxic to the host cells.

  • Materials:

    • Host cell line appropriate for the virus of interest (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2, MT-4 for HIV).

    • 96-well cell culture plates.

    • Complete cell culture medium.

    • Test compound stock solution (e.g., in DMSO).

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure:

    • Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤ 0.5%).

    • Remove the medium from the cell plates and add the compound dilutions. Include wells with medium only (cell control) and vehicle control.

    • Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

    • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using non-linear regression.

2. Plaque Reduction Assay for Influenza Virus (Determination of EC50)

  • Objective: To quantify the ability of a compound to inhibit the formation of viral plaques.[12][13][14]

  • Materials:

    • Confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.

    • Influenza virus stock of known titer (PFU/mL).

    • Test compound.

    • Serum-free medium containing TPCK-trypsin.

    • Overlay medium (e.g., 2X MEM containing agarose).

    • Crystal violet staining solution.

  • Procedure:

    • Wash the MDCK cell monolayers with sterile PBS.

    • Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

    • During the incubation, prepare serial dilutions of the test compound in the overlay medium.

    • After the adsorption period, remove the virus inoculum and wash the cells with PBS.

    • Add the overlay medium containing the different concentrations of the test compound (or no compound for the virus control).

    • Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

    • Fix the cells with a fixative solution (e.g., 10% formalin) for at least 30 minutes.

    • Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

3. HIV-1 Reverse Transcriptase Inhibition Assay

  • Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase.[6][15]

  • Materials:

    • Recombinant HIV-1 reverse transcriptase (RT).

    • RT assay buffer.

    • Template-primer (e.g., poly(rA)-oligo(dT)).

    • Radiolabeled or fluorescently labeled dNTPs (e.g., [³H]dTTP).

    • Test compound.

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Prepare a reaction mixture containing the RT assay buffer, template-primer, and labeled dNTPs.

    • Add serial dilutions of the test compound to the reaction mixture.

    • Initiate the reaction by adding the recombinant HIV-1 RT.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and precipitate the newly synthesized DNA.

    • Quantify the amount of incorporated labeled dNTPs using a scintillation counter or fluorescence plate reader.

    • Calculate the percentage of RT inhibition for each compound concentration relative to the no-compound control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: In Vivo Evaluation in a Mouse Model of Influenza Infection
  • Objective: To assess the in vivo efficacy of a lead substituted pyridine compound.

  • Animal Model: BALB/c mice are commonly used for influenza infection studies.[16]

  • Procedure:

    • Acclimatize the mice for at least one week before the experiment.

    • Divide the mice into experimental groups (e.g., vehicle control, positive control like oseltamivir, and different dose groups of the test compound).

    • Infect the mice intranasally with a sublethal dose of influenza virus.

    • Administer the test compound and controls at specified time points (e.g., starting 4 hours post-infection and continuing for 5 days). The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the compound's properties.

    • Monitor the mice daily for weight loss and clinical signs of illness.

    • At specific time points post-infection (e.g., days 3 and 5), euthanize a subset of mice from each group and collect lung tissue.

    • Determine the viral titer in the lung homogenates using a plaque assay or RT-qPCR.

    • Assess lung pathology through histological analysis (e.g., H&E staining) and measure inflammatory markers (e.g., cytokines) in lung homogenates or bronchoalveolar lavage fluid.

    • Evaluate the overall efficacy of the compound based on the reduction in viral load, improvement in clinical scores, and attenuation of lung inflammation compared to the vehicle control group.

Conclusion and Future Directions

Substituted pyridine compounds represent a rich and versatile source of novel antiviral agents with the potential to address the ongoing challenges of viral diseases and drug resistance. The diverse mechanisms of action exhibited by this class of molecules, from direct inhibition of viral enzymes to modulation of host responses, underscore their therapeutic promise. The protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. As our understanding of virology and medicinal chemistry continues to evolve, the rational design and development of next-generation substituted pyridine antivirals will undoubtedly play a crucial role in expanding our armamentarium against existing and emerging viral threats.

References

  • Screening and pharmacodynamic evaluation of the antirespiratory syncytial virus activity of steroidal pyridine compounds in vitro and in vivo. (2020). Journal of Medical Virology. [Link]

  • Pyridine N-oxide Derivatives: Unusual anti-HIV Compounds With Multiple Mechanisms of Antiviral Action. (2005). Journal of Antimicrobial Chemotherapy. [Link]

  • Novel agents show promise as anti-HIV compounds. (n.d.). NATAP. [Link]

  • Pyridine N-oxide derivatives are inhibitory to the human SARS and feline infectious peritonitis coronavirus in cell culture. (2006). Journal of Antimicrobial Chemotherapy. [Link]

  • Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Inhibitory effects of pyridine oxides on the release of infectious HIV-1 progeny (virus yield) (bars), p24 production (▫), and RNA viral load (▴) in the supernatants of chronically HIV-1(IIIB)-infected CEM cells. (n.d.). ResearchGate. [Link]

  • Prevention and Potential Treatment Strategies for Respiratory Syncytial Virus. (2024). MDPI. [Link]

  • Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. (2016). PLOS ONE. [Link]

  • In vivo mouse efficacy a data for compounds 8 to 10. (n.d.). ResearchGate. [Link]

  • Synthesis and HIV-1 reverse transcriptase inhibitor activity of some 2,5,6-substituted benzoxazole, benzimidazole, benzothiazole and oxazolo(4,5-b)pyridine derivatives. (n.d.). PubMed. [Link]

  • Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. (2022). MDPI. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC. [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). PMC. [Link]

  • Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus. (2023). MDPI. [Link]

  • Activity of the compounds in the influenza virus plaque reduction assay. (n.d.). ResearchGate. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]

  • In Vivo Antiviral Properties ,of Biologically Active Compounds. (n.d.). Semantic Scholar. [Link]

  • Viral Plaque Assay. (2020). Protocols.io. [Link]

  • (PDF) Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions. (2021). ResearchGate. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (n.d.). PMC. [Link]

  • In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. (n.d.). Nature. [Link]

  • Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence. (1993). PubMed. [Link]

  • EC 50 and CC 50 values ± SD and SI values of antiviral agents tested by cellular background and virus type. (n.d.). ResearchGate. [Link]

  • Influenza virus plaque assay. (n.d.). Protocols.io. [Link]

  • Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. (2012). ACS Medicinal Chemistry Letters. [Link]

  • Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604. (n.d.). PMC. [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]

  • Advances in development of antiviral strategies against respiratory syncytial virus. (n.d.). PMC. [Link]

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Application Notes & Protocols: Investigating the Anticancer Potential of Novel Pyridine-2-Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Oncology

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and a "privileged scaffold" in modern drug discovery.[1][2] Its unique electronic properties and versatile synthetic handles have enabled its incorporation into numerous FDA-approved therapeutics. In oncology, pyridine derivatives have demonstrated remarkable efficacy by targeting a wide array of critical cellular pathways, including kinase signaling, tubulin polymerization, and cell cycle regulation.[2][3] Marketed drugs such as Sorafenib and Crizotinib feature this core structure, underscoring its importance in the development of targeted cancer therapies.[4]

While various classes of pyridine derivatives have been extensively explored, the pyridine-2-acetate scaffold represents a synthetically accessible and relatively underexplored framework. The ester functionality at the 2-position provides a versatile chemical handle for creating diverse libraries of amides, hydrazides, and other derivatives, allowing for fine-tuning of physicochemical properties and biological activity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a strategic, field-proven workflow for the synthesis and in vitro evaluation of novel pyridine-2-acetate derivatives. We provide not just procedural steps, but the causal logic behind experimental choices, ensuring that the described protocols form a self-validating system for assessing the true anticancer potential of this promising new class of compounds.

Section 1: Synthesis Strategy and Library Development

The foundational step in evaluating a new chemical scaffold is the creation of a focused library of compounds. A robust synthetic route allows for the systematic exploration of the structure-activity relationship (SAR). The pyridine-2-acetate core is readily synthesized, and the ester group serves as an excellent point for diversification.

Rationale for Synthetic Design: The primary goal is to generate a library with varied substituents on both the pyridine ring and the acetate moiety. This allows for probing interactions with potential biological targets. For instance, converting the ethyl ester to a series of substituted benzyl amides can explore hydrophobic pockets in an enzyme's active site, a common strategy in kinase inhibitor design.[5]

A representative, high-level synthesis is outlined below. The initial step involves a multicomponent reaction to form the substituted pyridine ring, followed by alkylation to install the acetate side chain, and finally, diversification via amidation.[6]

G cluster_0 Step 1: Pyridine Core Synthesis cluster_1 Step 2: Acetate Moiety Installation cluster_2 Step 3: Library Diversification A Substituted Aldehyde + Ethyl Cyanoacetate + 2-Acetyl-Substituted Alkene + Ammonium Acetate B Substituted Pyridone Intermediate A->B Multicomponent Reaction (e.g., Hantzsch-like) C Pyridone Intermediate D Ethyl 2-(pyridin-2-yloxy)acetate Derivative C->D Alkylation with Ethyl Bromoacetate, K2CO3 E Ethyl Ester Derivative F Target Pyridine-2-Acetamide Library (P2A-1, P2A-2, ... P2A-n) E->F Amidation with Various Amines (R-NH2)

Caption: High-level synthetic workflow for a pyridine-2-acetate library.

Section 2: The In Vitro Screening Cascade: From Cytotoxicity to Mechanism

A logical, tiered approach is essential for efficiently identifying promising lead compounds while minimizing resource expenditure. The screening cascade begins with a broad assessment of cytotoxicity and progressively narrows the focus to elucidate the specific mechanism of action for the most potent hits.

G start Synthesized Library (P2A-1 to P2A-n) screen Primary Screening: Cell Viability Assay (MTT) (3-5 Cancer Cell Lines) start->screen decision1 Identify 'Hits' (e.g., IC50 < 10 µM) screen->decision1 apoptosis Mechanism Study 1: Apoptosis Assay (Annexin V/PI) decision1->apoptosis Hits decision1->apoptosis cellcycle Mechanism Study 2: Cell Cycle Analysis (PI Staining) decision1->cellcycle Hits decision1->cellcycle target Hypothesis-Driven Target ID (e.g., Kinase/Tubulin Assays) apoptosis->target cellcycle->target end Lead Candidate(s) target->end

Caption: A strategic workflow for evaluating novel anticancer compounds.

Protocol: Primary Cytotoxicity Screening via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced, measured by absorbance after solubilization, is directly proportional to the number of living, metabolically active cells. This assay serves as an excellent high-throughput primary screen to quantify the cytotoxic or growth-inhibitory effects of the compound library.

Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HepG2, A549) during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (trypan blue exclusion).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Include wells for "medium only" (blank) and "cells only" (untreated control).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the novel pyridine-2-acetate derivatives (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solutions to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of medium containing the desired compound concentrations. Add fresh medium with 0.5% DMSO to the untreated control wells.

    • Incubate for the desired exposure time (typically 48 or 72 hours).

  • MTT Incubation and Solubilization:

    • After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the control wells.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control:

      • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: The IC₅₀ values should be summarized in a table for clear comparison.

Compound IDTarget Cell LineIC₅₀ (µM) after 48h
P2A-1 MCF-7 (Breast)7.8
P2A-2 MCF-7 (Breast)1.2
P2A-3 MCF-7 (Breast)> 100
P2A-2 HepG2 (Liver)2.5
P2A-2 A549 (Lung)5.1
DoxorubicinMCF-7 (Breast)1.9

(Note: Data are representative examples for illustrative purposes.)

Protocol: Apoptosis Induction Analysis by Annexin V/PI Staining

Principle: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[8] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes. It can therefore identify late apoptotic or necrotic cells where membrane integrity is compromised. Flow cytometry analysis of cells co-stained with Annexin V and PI allows for the quantitative distinction between viable, early apoptotic, late apoptotic, and necrotic cell populations.

G Principle of Annexin V/PI Apoptosis Assay viable Viable Cell (Q3) Annexin V (-) / PI (-) Intact Membrane PS on Inner Leaflet early Early Apoptotic (Q4) Annexin V (+) / PI (-) Intact Membrane PS on Outer Leaflet viable->early Apoptotic Stimulus late Late Apoptotic / Necrotic (Q2) Annexin V (+) / PI (+) Compromised Membrane PS on Outer Leaflet early->late Loss of Membrane Integrity necrotic Primary Necrotic (Q1) Annexin V (-) / PI (+) Compromised Membrane PS on Inner Leaflet

Caption: Quadrant analysis of apoptosis by Annexin V/PI flow cytometry.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the hit compound (e.g., at its IC₅₀ and 2x IC₅₀ concentration) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with their corresponding supernatant from the previous step. This is crucial to ensure all apoptotic cells are collected.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants. A significant increase in the Annexin V positive populations (Q4 + Q2) indicates apoptosis induction.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Many anticancer agents, particularly those targeting DNA synthesis or microtubule dynamics, induce cell cycle arrest at specific phases.[2][9] Propidium Iodide (PI) binds stoichiometrically to double-stranded DNA. The amount of fluorescence emitted by PI-stained cells is therefore directly proportional to their DNA content. Flow cytometry can measure this fluorescence on a single-cell basis, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells and treat with the hit compound as described in the apoptosis protocol. A time-course experiment (e.g., 12, 24, 48 hours) is often informative.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells as previously described.

    • Wash the cell pellet with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fixation is critical for permeabilizing the cells to PI and preserving their DNA.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

      • Rationale: RNase A is essential because PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the pulse width/area signal to exclude doublets and cell aggregates, which can be mistaken for G2/M cells.

    • Generate a histogram of fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Section 3: Investigating a Hypothesized Molecular Target - VEGFR-2 Inhibition

Rationale: A common mechanism of action for pyridine derivatives is the inhibition of protein kinases.[1][5] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[10] Inhibition of VEGFR-2 is a clinically validated anticancer strategy. Given the prevalence of this mechanism among related scaffolds, it represents a logical and high-priority hypothesis to test for novel pyridine-2-acetate derivatives.

Mechanism Overview: Upon binding of its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates its intracellular tyrosine kinase domains. This activates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Many small molecule inhibitors act as ATP-competitive agents, binding to the kinase domain's ATP pocket and preventing autophosphorylation, thereby blocking all downstream signaling.

G cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP P P VEGFR2->P Autophosphorylation P2A Pyridine-2-Acetate Derivative (P2A-2) P2A->VEGFR2 Competitive Inhibition ATP ATP ATP->VEGFR2 PLCg PLCγ P->PLCg PI3K PI3K P->PI3K MAPK MAPK Pathway PLCg->MAPK Akt Akt PI3K->Akt Response Angiogenesis: Cell Proliferation, Migration, Survival Akt->Response MAPK->Response

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Next Steps - Protocol Outline: Confirmation of direct enzyme inhibition requires a cell-free biochemical assay.

  • Acquire a Commercial Kinase Assay Kit: Numerous kits are available (e.g., ADP-Glo™, LanthaScreen™) that provide recombinant human VEGFR-2 kinase, a suitable substrate, and a detection system.

  • Perform the Assay: The hit compound is incubated with the enzyme and substrate in the presence of ATP.

  • Measure Activity: The assay measures either the amount of phosphorylated substrate or the amount of ADP produced. A reduction in signal in the presence of the compound indicates direct inhibition.

  • Determine IC₅₀: A dose-response curve is generated to calculate the IC₅₀ for direct enzyme inhibition, confirming the compound's potency as a VEGFR-2 inhibitor.

Conclusion

This guide provides a structured, multi-faceted approach to evaluating the anticancer potential of novel pyridine-2-acetate derivatives. By starting with broad cytotoxicity screening and progressing through detailed mechanistic studies on apoptosis and cell cycle progression, researchers can efficiently identify promising lead compounds. The framework encourages hypothesis-driven investigation into specific molecular targets, such as the clinically relevant VEGFR-2 kinase, based on the known activities of related pyridine scaffolds. The protocols and workflows described herein are robust, grounded in established methodologies, and designed to generate the reliable, high-quality data necessary to advance a novel compound series from initial hit to lead candidate. The pyridine-2-acetate scaffold, while underexplored, holds significant potential, and this guide provides the essential tools for unlocking it.

References

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Journal of Applied Pharmaceutical Science. [Link]

  • Discovery of Novel Pyridine Derivatives as Anti-Cancer Agents. (2013). American University of Sharjah. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules. [Link]

  • Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). SciSpace. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. [Link]

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (2021). RSC Advances. [Link]

  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. (n.d.). PubMed Central. [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014). PubMed Central. [Link]

  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (2006). Archiv der Pharmazie. [Link]

  • Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. (2017). Molecules. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014). Journal of Medicinal Chemistry. [Link]

  • Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. (2020). Arkivoc. [Link]

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Application Note: High-Resolution HPLC Analysis of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate , a critical intermediate often encountered in the synthesis of pyridine-based pharmaceuticals.

Introduction & Chemical Context

Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate (CAS: 1706465-12-4) is a polar, amphoteric salt containing a basic pyridine nitrogen and an acidic carboxylate group. In solution, the salt dissociates, and the speciation of the free acid, 2-hydroxy-2-(5-methylpyridin-2-yl)acetic acid , is highly pH-dependent.

Analytical Challenges
  • Zwitterionic Behavior: The molecule possesses both a basic center (Pyridine N, pKa ~5-6) and an acidic center (Carboxylic acid, pKa ~3-4).

  • Polarity: The presence of the

    
    -hydroxy group and the ionic nature of the salt leads to poor retention on standard C18 columns if the pH is not carefully controlled.
    
  • Peak Tailing: Unwanted silanol interactions with the protonated pyridine nitrogen can cause severe peak tailing.

Method Strategy

To ensure robust retention and symmetrical peak shape, this protocol utilizes Ion-Suppression Reversed-Phase Chromatography . By maintaining the mobile phase pH at 2.5 , we achieve two critical effects:

  • Carboxyl Group Protonation: The carboxylic acid exists in its neutral (

    
    ) form, increasing hydrophobicity and retention on the C18 phase.
    
  • Silanol Suppression: Low pH suppresses the ionization of residual silanols on the silica surface, minimizing secondary interactions with the positively charged pyridine ring.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Quaternary Pump and Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

    • Rationale: These "Base-Deactivated" columns are double end-capped to prevent peak tailing of basic pyridine compounds.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q / 18.2 MΩ).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with

)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 - 10 µL
Detection UV @ 260 nm (Reference: 360 nm)
Run Time 15 Minutes
Gradient Program

To ensure separation from potential polar impurities (like 5-methyl-2-pyridinecarboxaldehyde) and late-eluting dimers:

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
8.006040
10.006040
10.10955
15.00955
Standard & Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

  • Note: Using a diluent similar to the initial mobile phase prevents "solvent shock" and peak distortion for early eluting polar compounds.

Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate.

  • Dissolve in 10 mL of Diluent.

  • Sonicate for 5 minutes.

Working Standard (0.1 mg/mL):

  • Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.

  • Filter through a 0.22 µm PVDF or PTFE syringe filter before injection.

Method Validation Logic (Self-Validating System)

This method is designed to be self-validating through specific System Suitability Tests (SST).

System Suitability Criteria

Before running unknown samples, the following criteria must be met using the Working Standard:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures minimal silanol interaction).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Ensures column efficiency).
  • RSD of Peak Area (n=5):

    
     (Ensures injector precision).
    
  • Retention Time: Approximately 4.5 - 5.5 minutes (Target window).

Linearity & Range
  • Range: 0.01 mg/mL to 0.2 mg/mL.

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .[1][2]

Visualization of Workflow & Logic

Analytical Workflow

The following diagram illustrates the critical decision points in the sample preparation and analysis workflow.

HPLC_Workflow Start Start: Sample Analysis Weigh Weigh Sample (Sodium Salt) Start->Weigh Dissolve Dissolve in Diluent (90% Buffer pH 2.5 / 10% ACN) Weigh->Dissolve Filter Filter (0.22 µm PVDF) Dissolve->Filter Inject Inject into HPLC (C18, pH 2.5, 30°C) Filter->Inject Detect UV Detection @ 260 nm Inject->Detect Decision Check System Suitability (Tailing < 1.5?) Detect->Decision Pass Process Data & Calculate Purity Decision->Pass Yes Fail Troubleshoot: Check pH or Column Age Decision->Fail No Fail->Dissolve Re-prep

Figure 1: Step-by-step analytical workflow for Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate ensuring data integrity.

Troubleshooting Logic: Peak Shape Issues

Pyridine derivatives are notorious for peak tailing. Use this logic tree to diagnose issues.

Troubleshooting Issue Problem: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH (Is it > 3.0?) Issue->CheckPH Action1 Lower pH to 2.5 (Suppress Silanols) CheckPH->Action1 Yes CheckCol Check Column Type (Is it Base-Deactivated?) CheckPH->CheckCol No Action2 Switch to End-Capped C18 (e.g., Zorbax Eclipse Plus) CheckCol->Action2 No CheckConc Check Sample Conc. (Overloading?) CheckCol->CheckConc Yes Action3 Dilute Sample CheckConc->Action3 Yes

Figure 2: Diagnostic logic for resolving common peak tailing issues associated with basic pyridine moieties.

References & Grounding

The methodology described above is synthesized from standard protocols for the analysis of pyridine-carboxylic acids and polar aromatic compounds.

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Demonstrates the separation of pyridine isomers using mixed-mode and acidic mobile phases).

  • Helix Chromatography. HPLC Methods for analysis of Pyridine and its derivatives.[3] (Discusses the pKa of pyridines (~5.2-6) and the necessity of pH control).

  • Pai, S. & Sawant, N. (2017).[4] Applications of New Validated RP-HPLC Method for Determination of Indomethacin and its Hydrolytic Degradants using Sodium Acetate Buffer. Indian Journal of Pharmaceutical Education and Research.[4] (Provides a parallel for analyzing indole-acetic acid derivatives using acidic buffers on C18).

  • Arctom Sci. Product Data: Sodium 2-hydroxy-2-(pyridin-2-yl)acetate.[5] (Verifies the existence and commercial availability of the specific salt form). [5]

Sources

Quantitative Analysis of Pyridine Derivatives in Biological Samples by LC-MS/MS: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This guide provides a comprehensive framework for the development, validation, and implementation of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of pyridine derivatives in complex biological matrices such as plasma, urine, and tissue. Pyridine derivatives, encompassing critical biomolecules like NAD+ precursors and key biomarkers like nicotine metabolites, demand high sensitivity and specificity for accurate measurement. This document details field-proven protocols, explains the scientific rationale behind methodological choices, and offers insights into overcoming common analytical challenges, including matrix effects. The protocols are designed to meet the rigorous standards required in clinical research and drug development, aligning with regulatory expectations for bioanalytical method validation.

Introduction: The Significance of Pyridine Derivative Quantification

The pyridine ring is a fundamental structural motif in a vast array of biologically active compounds. Its presence in the NAD+ metabolome, including precursors like nicotinamide (Nam) and nicotinamide mononucleotide (NMN), places it at the heart of cellular metabolism, redox reactions, and signaling pathways.[1] Altered levels of these metabolites are increasingly recognized as indicators of metabolic function and are implicated in aging and disease.[2] Furthermore, pyridine alkaloids such as nicotine and its metabolites (e.g., cotinine, trans-3'-hydroxycotinine) are critical biomarkers for assessing tobacco exposure and for pharmacokinetic studies in toxicology and smoking cessation research.[3][4][5][6]

Given their polar nature and the complexity of biological samples, quantifying these compounds presents significant analytical challenges. LC-MS/MS has become the gold standard for this task, offering unparalleled sensitivity, specificity, and a wide dynamic range.[2][7] This guide provides the technical details and expert rationale necessary to establish a reliable quantitative workflow.

Principle of the Method: LC-MS/MS

The method combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of a triple quadrupole tandem mass spectrometer.

  • Liquid Chromatography (LC): Analytes are separated based on their physicochemical properties (e.g., polarity, size) as they pass through a column packed with a stationary phase. The choice of column and mobile phase is critical for resolving the analytes of interest from endogenous matrix components.[7]

  • Mass Spectrometry (MS/MS): The separated analytes are ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules.[7][8] In the mass spectrometer, a specific precursor ion (typically the protonated molecule, [M+H]+) is selected, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored.[9][10] This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that an interfering compound will have both the same retention time, precursor mass, and product ion mass as the target analyte.[5][6]

Overall Experimental Workflow

A successful bioanalytical project requires a systematic approach from sample collection to data reporting. The following diagram illustrates the typical workflow for the quantification of pyridine derivatives.

LC-MS Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Biological Sample Collection & Storage SampleLogin Sample Receipt & Login SampleCollection->SampleLogin SamplePrep Sample Preparation (Extraction) SampleLogin->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataProcessing Data Processing & Peak Integration LCMS_Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Report Data Review & Report Generation Quantification->Report

Caption: High-level workflow for pyridine derivative quantification.

Sample Preparation: The Key to Mitigating Matrix Effects

The primary goal of sample preparation is to isolate the analytes of interest from the complex biological matrix (e.g., proteins, phospholipids, salts) which can interfere with quantification.[11] These interferences, known as matrix effects, can cause ion suppression or enhancement, leading to inaccurate results.[12][13][14] The choice of technique depends on the analyte's properties, the required sensitivity, and the sample throughput.

Choosing an Extraction Method

The following decision tree can guide the selection of an appropriate sample preparation strategy.

Sample Prep Decision Tree Start Start: Biological Sample (e.g., Plasma, Urine) PPT_Check Need for High Throughput? Simple & Fast Method? Start->PPT_Check LLE_Check Analytes Non-polar? Need Cleaner Extract than PPT? PPT_Check->LLE_Check No PPT Protein Precipitation (PPT) - Add organic solvent (e.g., Methanol, Acetonitrile) PPT_Check->PPT Yes SPE_Check Need Highest Purity? Analytes have Specific Chemical Handle? LLE_Check->SPE_Check No LLE Liquid-Liquid Extraction (LLE) - Partition between aqueous & immiscible organic phases LLE_Check->LLE Yes SPE Solid-Phase Extraction (SPE) - Selective retention on a solid sorbent SPE_Check->SPE Yes

Caption: Decision tree for selecting a sample preparation method.

Detailed Protocol: Protein Precipitation (PPT) for Plasma

PPT is a rapid and straightforward method suitable for high-throughput analysis.[1][15] It works by denaturing and precipitating proteins with an organic solvent.

Rationale: This method is effective for many pyridine derivatives. Ice-cold methanol is used not only to precipitate proteins but also to keep the sample cool, minimizing potential degradation of thermally labile analytes. The use of a stable isotope-labeled internal standard (SIL-IS) is critical to correct for variability in extraction recovery and any residual matrix effects.[1]

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Pipette 100 µL of plasma into the appropriate tube.

  • Add 20 µL of the Internal Standard Working Solution (containing a SIL-IS for each analyte, e.g., Nicotinamide-d4).

  • Add 300 µL of ice-cold methanol containing 0.1% formic acid. The acid helps to keep basic pyridine compounds protonated and improves stability.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Seal the plate/vial and place it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography

Many pyridine derivatives are polar. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode as it provides better retention for polar compounds compared to traditional reversed-phase (RP) chromatography.[2][16][17] An amino or silica-based HILIC column is a common choice.[2][18]

Table 1: Example HILIC LC Parameters

ParameterRecommended SettingRationale
Column HILIC Silica Column (e.g., 100 x 2.1 mm, 1.7 µm)Provides good retention and peak shape for polar, basic pyridine compounds.[17][18]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.7Ammonium acetate is a volatile buffer compatible with MS. A slightly basic pH can improve peak shape for some pyridine compounds.[19]
Mobile Phase B AcetonitrileStrong solvent in HILIC mode.
Gradient 95% B -> 50% B over 5 minStarts with high organic content to retain polar analytes, then increases aqueous content to elute them.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Mass Spectrometry

Pyridine derivatives readily protonate on the basic nitrogen atom of the pyridine ring. Therefore, ESI in positive ion mode ([M+H]+) is almost always used.[5][6]

Table 2: Example MRM Transitions for Common Pyridine Derivatives

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (eV)
Nicotinamide (Nam)123.180.125
Nicotinamide-d4 (IS)127.184.125
Nicotine163.2132.120
Cotinine177.280.130
Cotinine-d3 (IS)180.280.130
NMN335.1123.122

Rationale for MRM Selection:

  • Precursor Ion (Q1): This is typically the protonated molecule [M+H]+, which is the most abundant ion formed in the ESI source.

  • Product Ion (Q3): This is a stable and specific fragment resulting from the collision-induced dissociation of the precursor ion. For example, the transition for Nicotine (163.2 -> 132.1) corresponds to the loss of a methyl group and subsequent rearrangement. The common fragment at m/z 80.1 for both Nicotinamide and Cotinine corresponds to the protonated pyridine core after cleavage of the side chain.[20] The collision energy is optimized for each compound to maximize the signal of the product ion.

Method Validation: Ensuring Trustworthiness

A bioanalytical method is not trustworthy until it is validated. Validation is the process of demonstrating that the method is reliable and reproducible for its intended use.[21] Protocols should be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH) M10 guidance.[22][23][24]

Key Validation Parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six blank matrix samples from different sources.

  • Calibration Curve & Linearity: A calibration curve should be prepared in the same biological matrix as the samples. A linear range is established with a minimum of six non-zero calibrators.

  • Accuracy & Precision: Determined by analyzing replicate Quality Control (QC) samples at multiple concentration levels (low, medium, high) on different days.[22] Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (%CV) should not exceed 15% (20% at LLOQ).

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components.[12] It is quantitatively assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.[14]

  • Stability: Analyte stability is evaluated under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability.

Table 3: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Accuracy Mean concentration at each QC level within ±15% of nominal (±20% at LLOQ)
Precision (CV) ≤15% at L, M, H QC levels (≤20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte in blank samples
Linearity (r²) ≥0.99
Matrix Factor (IS Normalized) CV ≤15% across different lots of matrix

Conclusion

This application note provides a robust and scientifically grounded protocol for the quantification of pyridine derivatives in biological samples using LC-MS/MS. By understanding the rationale behind sample preparation, chromatographic separation, and mass spectrometric detection, researchers can develop and validate highly reliable methods. The use of stable isotope-labeled internal standards and a thorough validation process are paramount to overcoming challenges like matrix effects and ensuring data integrity. This methodology is well-suited for high-throughput applications in clinical research, metabolomics, and drug development, enabling precise and accurate bioanalysis.[1]

References

  • Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: USFDA guidelines for bioanalytical method validation Source: SlideShare URL: [Link]

  • Title: Rapid and Accurate LC–MS-MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases Source: LCGC International URL: [Link]

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bioanalytical & Biomarker Services URL: [Link]

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Openventio Publishers URL: [Link]

  • Title: Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases Source: Restek URL: [Link]

  • Title: FDA Finalizes Guidance on Bioanalytical Method Validation Source: The Center for Biosimilars URL: [Link]

  • Title: Importance of matrix effects in LC–MS/MS... Source: Ovid URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: Taylor & Francis Online URL: [Link]

  • Title: Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine Source: PLOS One URL: [Link]

  • Title: Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS Source: Springer Nature Experiments URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: Food and Drug Administration URL: [Link]

  • Title: The simultaneous measurement of nicotinamide adenine dinucleotide and related compounds by liquid chromatography/electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: HILIC-APCI-MS/MS chromatograms for nicotinamide (NiNH 2 ), nicotinic... Source: ResearchGate URL: [Link]

  • Title: NADomics: Measuring NAD + and Related Metabolites Using Liquid Chromatography Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS Source: Springer Link URL: [Link]

  • Title: Zic-HILIC MS/MS Method for NADomics Provides Novel Insights into Redox Homeostasis in Escherichia coli BL21 Under Microaerobic and Anaerobic Conditions - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different Source: CORE URL: [Link]

  • Title: Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS Source: Springer URL: [Link]

  • Title: Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS Source: PubMed URL: [Link]

  • Title: State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome Source: Royal Society of Chemistry URL: [Link]

  • Title: Simultaneous Determination of Nicotinic Acid and Its Metabolites Using Hydrophilic Interaction Chromatography With Tandem Mass Spectrometry Source: PubMed URL: [Link]

  • Title: Sample preparation methods for LC-MS-based global aqueous metabolite profiling Source: PubMed URL: [Link]

  • Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma Source: Longdom Publishing URL: [Link]

  • Title: sample preparation guideline for extraction of polar metabolites from adherent or Source: Princeton University URL: [Link]

  • Title: Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples Source: Ovid URL: [Link]

  • Title: A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: What do aromatic compunds fragment into in MS? Why are adducts formed? Source: ResearchGate URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham URL: [Link]

  • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: MDPI URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this synthesis. This document aims to enhance your experimental success by explaining the causality behind procedural choices and offering field-proven insights.

Introduction to the Synthesis

The synthesis of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is a critical step in the production of various pharmaceutical compounds. A common and effective route involves the nucleophilic addition of a glyoxylate salt to 5-methylpyridine-2-carbaldehyde. This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact the yield and purity of the final product. Understanding and controlling these variables is paramount for a successful and reproducible synthesis.

Core Synthesis Workflow

The primary transformation involves the reaction of 5-methylpyridine-2-carbaldehyde with a glyoxylate source, typically in an aqueous or mixed solvent system, followed by workup to isolate the sodium salt.

SynthesisWorkflow A 5-Methylpyridine-2-carbaldehyde C Reaction Vessel (Solvent, Temp Control) A->C B Sodium Glyoxylate B->C D Nucleophilic Addition C->D Mixing & Reaction Time E Reaction Quench & Workup D->E F Crude Product E->F G Purification (Crystallization/Chromatography) F->G H Sodium 2-hydroxy-2- (5-methylpyridin-2-yl)acetate G->H

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low or No Product Yield

Question: I am observing very low or no formation of the desired sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate. What are the likely causes and how can I rectify this?

Answer:

Low to no yield is a common issue that can often be traced back to the reactivity of the starting materials, reaction conditions, or degradation pathways.

Underlying Causes & Explanations:

  • Poor Electrophilicity of the Aldehyde: The carbonyl carbon of 5-methylpyridine-2-carbaldehyde is the electrophilic center for the nucleophilic attack by the glyoxylate enolate. The reactivity of this aldehyde is influenced by the electron-withdrawing nature of the pyridine ring. Howev[1]er, factors such as impurities in the starting aldehyde or competing side reactions can diminish its availability.

  • Decomposition of Glyoxylate: Glyoxylate can undergo self-condensation (an aldol-type reaction) or decarboxylation, especially under harsh pH or high-temperature conditions. This [2]reduces the concentration of the active nucleophile.

  • Suboptimal Reaction Temperature: Nucleophilic additions to carbonyls are often temperature-sensitive. If th[3][4]e temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can promote side reactions and decomposition of both reactants and product.

  • Incorrect pH: The pH of the reaction medium is critical. An overly acidic medium will protonate the glyoxylate, reducing its nucleophilicity. A highly basic medium can promote the Cannizzaro reaction of the aldehyde or the self-condensation of glyoxylate.

Troubleshooting Protocol:

  • Verify Starting Material Quality:

    • 5-Methylpyridine-2-carbaldehyde: Confirm its purity via NMR or GC-MS. Aldehydes are prone to oxidation to the corresponding carboxylic acid (5-methylpicolinic acid). The presence of this impurity will consume base and not participate in the desired reaction.

    • Sodium Glyoxylate: Use freshly prepared or properly stored sodium glyoxylate. It can be hygroscopic and may degrade over time.

  • Optimize Reaction Conditions:

    • Temperature Control: Begin the reaction at a lower temperature (e.g., 0-5 °C) to control the initial exotherm, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

    • pH Adjustment: Maintain the reaction pH in a weakly basic range (pH 8-10). This can be achieved using a buffer or by the controlled addition of a base like sodium carbonate.

  • Consider an Alternative Glyoxylate Source: In some cases, generating the glyoxylate in situ from a precursor like glyoxylic acid and a suitable base can be more effective.

ParameterRecommended RangeRationale
Temperature 0 °C to Room TemperatureBalances reaction rate against side reactions.
pH 8 - 10Ensures glyoxylate is deprotonated and nucleophilic without promoting excessive side reactions.
Solvent Water or Water/Co-solventFacilitates dissolution of salts and is environmentally benign.
Stirring VigorousEnsures homogeneity, especially if reactants have different solubilities.
FAQ 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC or peaks in LC-MS other than the desired product. What are these impurities and how can I minimize their formation?

Answer:

The formation of byproducts is often a consequence of competing reaction pathways. Identifying these impurities is key to adjusting the conditions to favor the desired reaction.

Common Impurities and Their Formation Mechanisms:

  • 5-Methylpicolinic Acid: Arises from the oxidation of the starting aldehyde, either during storage or under the reaction conditions.

  • 2,2'-dihydroxy-2,2'-(5-methylpyridin-2-yl)acetic acid (from Cannizzaro Reaction): In the presence of a strong base, two molecules of the aldehyde can disproportionate to form the corresponding alcohol ( (5-methylpyridin-2-yl)methanol) and carboxylic acid (5-methylpicolinic acid).

  • Glyoxylate Self-Condensation Products: As mentioned, glyoxylate can react with itself, leading to tartronate semialdehyde and other downstream products.

  • [5]Unreacted Starting Materials: Incomplete reaction will lead to the presence of 5-methylpyridine-2-carbaldehyde and glyoxylate in the final mixture.

SideReactions cluster_main Desired Reaction cluster_side Side Reactions A 5-Methylpyridine-2-carbaldehyde C Target Product A->C D Oxidation A->D E Cannizzaro Reaction A->E A->E B Glyoxylate B->C F Self-Condensation B->F G 5-Methylpicolinic Acid D->G E->G H (5-Methylpyridin-2-yl)methanol E->H I Tartronate Semialdehyde F->I

Caption: Competing reactions in the synthesis.

Minimization and Purification Strategies:

  • Control of Stoichiometry: Use a slight excess of the glyoxylate (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the more valuable aldehyde.

  • Atmosphere Control: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the aldehyde.

  • Purification of the Crude Product:

    • Recrystallization: The sodium salt of the product often has good crystallinity and can be purified by recrystallization from a suitable solvent system, such as ethanol/water mixtures. This is effective for removing less polar impurities.

    • Acid-Base Extraction: The product is an α-hydroxy acid salt. Acidifying the aqueous solution of the crude product will protonate the carboxylate and hydroxyl groups. The resulting free acid may be less soluble in water and could be extracted into an organic solvent. After extraction, treatment with a sodium base (e.g., NaOH or NaHCO₃) will regenerate the desired sodium salt. This procedure is useful for removing neutral organic impurities.

    • Chromatography: For challenging separations, ion-exchange chromatography can be employed to separate the desired anionic product from neutral or cationic impurities.

Ex[6]perimental Protocol: Purification by Acid-Base Extraction

  • Dissolve the crude product in deionized water.

  • Cool the solution in an ice bath and slowly add 1 M HCl with stirring until the pH is approximately 2-3.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free acid.

  • Dissolve the free acid in a minimal amount of ethanol and add one equivalent of sodium hydroxide (as a solution in ethanol or water).

  • The sodium salt may precipitate upon addition of the base or after partial removal of the solvent. The precipitate can then be collected by filtration.

FAQ 3: Difficulty in Isolating the Final Product

Question: The product seems to be forming in solution (as indicated by LC-MS), but I am having trouble isolating it as a solid. What are the best practices for product isolation?

Answer:

Isolation issues can stem from the product's high solubility in the reaction solvent, the presence of impurities that inhibit crystallization, or the formation of an oil.

Strategies for Effective Isolation:

  • Solvent Selection for Crystallization: The choice of solvent is crucial. The ideal solvent should dissolve the product at an elevated temperature but have low solubility at cooler temperatures. For ionic compounds like the target sodium salt, polar solvents are generally required.

    • Good candidates: Ethanol, isopropanol, or mixtures of these alcohols with water.

    • Antisolvents: A less polar solvent in which the product is insoluble (e.g., acetone, ethyl acetate, or THF) can be added to a concentrated solution of the product in a more polar solvent to induce precipitation.

  • Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal to a supersaturated solution can initiate crystallization.

  • Salting Out: If the product is highly soluble in water, adding a saturated solution of an inert salt (e.g., NaCl or KCl) can decrease its solubility and promote precipitation.

  • Lyophilization (Freeze-Drying): If all other methods fail, removing the solvent (primarily water) by lyophilization will yield the product as a solid powder. This is particularly useful for highly water-soluble compounds but may result in an amorphous solid.

Systematic Approach to Crystallization:

  • Concentrate the purified aqueous solution of the product.

  • Add a primary crystallization solvent (e.g., ethanol) and heat gently to dissolve the solid.

  • If the product remains dissolved upon cooling, slowly add an antisolvent with vigorous stirring until the solution becomes turbid.

  • Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

By systematically addressing these common issues, researchers can significantly improve the yield and purity of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate, leading to more efficient and reproducible synthetic outcomes.

References

  • Metz, G. (2023). Reaction of glycine with glyoxylate: Competing transaminations, aldol reactions, and decarboxylations. ResearchGate. [Link]

  • Ferreira, F. S., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]

  • LibreTexts Chemistry. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. LibreTexts. [Link]

  • LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. LibreTexts. [Link]

  • OpenStax. (2023). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. OpenStax. [Link]

  • Chemistry Steps. (2025). Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. [Link]

  • Frey, P. A., et al. (2014). Glyoxylate carboligase: a unique thiamin diphosphate-dependent enzyme that can cycle between the 4′-aminopyrimidinium and the 1′,4′-iminopyrimidine tautomeric forms in the absence of the conserved glutamate. PMC. [Link]

  • Lin, C. C., & Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

Sources

Technical Support Center: Optimizing Pyridylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Topic: 2-, 3-, and 4-Pyridylacetic Acid (PAA) Synthesis & Stabilization Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction: The "Decarboxylation Trap"

Welcome to the technical support hub for Pyridylacetic Acid (PAA) synthesis. If you are here, you are likely facing one of two problems: your product has vanished into a colored tar (decarboxylation), or you cannot get it out of the aqueous phase (zwitterionic solubility).

Critical Distinction: While 3-PAA and 4-PAA are relatively stable, 2-pyridylacetic acid (2-PAA) is notoriously unstable. It undergoes thermal decarboxylation to form 2-picoline (2-methylpyridine) even at moderate temperatures if the pH is not strictly controlled. This guide prioritizes the stabilization of the 2-isomer, as it represents the "worst-case scenario" for stability.

Module 1: Core Synthesis Protocols

We recommend two primary routes. Route A is the industry standard for scale but requires harsh acid handling. Route B is for substrates sensitive to hydrolysis.

Route A: Acid Hydrolysis of Pyridylacetonitriles (Robust)

Best for: Large-scale synthesis of simple PAAs where functional groups tolerate strong acid.

The Protocol:

  • Dissolution: Dissolve 2-pyridylacetonitrile (1.0 eq) in conc. HCl (5–8 volumes).

    • Why: High acidity protonates the pyridine nitrogen (

      
      ), preventing the formation of the zwitterion that precedes decarboxylation.
      
  • Hydrolysis: Heat to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor by HPLC/TLC. Disappearance of nitrile is usually fast, but amide intermediate hydrolysis takes time.

  • Workup (The Critical Step):

    • Do NOT neutralize to pH 7.

    • Evaporate volatiles under reduced pressure at

      
      .
      
    • Co-evaporate with toluene or acetone to remove residual water/HCl.

    • Isolation: Triturate the residue with cold acetone or diethyl ether. The product will crystallize as the Hydrochloride Salt .

    • Storage: Store as the HCl salt at

      
      .
      
Route B: Pd-Catalyzed -Arylation (Mild)

Best for: Complex substrates containing acid-sensitive groups.

The Protocol:

  • Catalyst System: Use

    
     (1-2 mol%) with a bulky ligand like Q-Phos  or 
    
    
    
    .
    • Why: Pyridine nitrogens poison Pd catalysts. Bulky ligands prevent this coordination.

  • Coupling: React 2-chloropyridine with diethyl malonate or tert-butyl acetate in the presence of base (NaH or LiHMDS) in THF/Toluene at

    
    .
    
  • Deprotection:

    • If using malonate: Hydrolysis followed by thermal decarboxylation (requires careful control).

    • If using tert-butyl ester: Deprotect with TFA/DCM at room temperature.

Module 2: Troubleshooting Decarboxylation

Issue: "My yield drops significantly upon heating, and I smell a 'sweet' pyridine-like odor (2-picoline)."

Root Cause: 2-PAA decarboxylation is not a simple thermal degradation; it is a mechanism facilitated by the unprotonated pyridine nitrogen. The molecule forms a zwitterion or a cyclic transition state where the pyridine nitrogen assists in the loss of


.

The Mechanism:

  • Neutral pH: The pyridine nitrogen is free. It can abstract the acidic proton from the carboxylic acid (forming a zwitterion) or stabilize the developing negative charge on the

    
    -carbon during 
    
    
    
    loss.
  • Acidic pH: The pyridine nitrogen is protonated (

    
    ). It cannot assist in decarboxylation. The cationic ring actually destabilizes the transition state for decarboxylation (repulsion of positive charge).
    
Visualization: The Decarboxylation Danger Zone

DecarboxylationMechanism Start 2-Pyridylacetic Acid (Neutral/Zwitterion) TS Cyclic Transition State (Hammick Intermediate) Start->TS Heat + Neutral pH Salt HCl Salt Form (Stable) Start->Salt +HCl (pH < 1) Product 2-Picoline (Degradation Product) TS->Product -CO2 Salt->Start Base (Neutralization)

Caption: Decarboxylation is driven by the neutral/zwitterionic form. Acidification locks the molecule in a stable salt state.

Module 3: Purification & Isolation (The Zwitterion Challenge)

Issue: "I cannot extract the product into organic solvents, but it's too impure to crystallize."

Technical Insight: PAAs are amphoteric.

  • pH < 2: Cationic (

    
    ). Soluble in water.[1]
    
  • pH > 7: Anionic (

    
    ). Soluble in water.[1]
    
  • Isoelectric Point (pI): Typically between pH 3.0 and 4.5. This is the point of minimum solubility, but it is often still sparingly soluble in water.

Comparison of Purification Strategies
FeatureMethod A: Ion Exchange (Recommended) Method B: Isoelectric Precipitation
Resin/Reagent Dowex 50W (H+ form) or Amberlite IR-120HCl / NaOH / Acetone
Process Bind at pH 1, Wash water, Elute with

Adjust to pI (pH ~3.5), add antisolvent
Purity High (Removes salts and non-basic impurities)Moderate (Co-precipitation of salts possible)
Yield High (>90%)Variable (Solubility losses)
Scalability Linear (Good for gram to kg scale)Difficult (Filtration issues)
Workflow: The Purification Decision Tree

PurificationWorkflow Crude Crude Hydrolysis Mixture (Acidic, Aqueous) Evap Evaporate to Dryness (Remove excess HCl) Crude->Evap Decision Target Form? Evap->Decision SaltPath Triturate with Acetone/Ether Decision->SaltPath Stable Storage FreePath Load on Cation Exchange (Dowex 50W H+) Decision->FreePath Neutral Species Needed FinalSalt Product: PAA-HCl Salt (High Stability) SaltPath->FinalSalt Wash Wash with H2O (Remove anions) FreePath->Wash Elute Elute with 5% NH4OH Wash->Elute FinalFree Product: Free Zwitterion (Use Immediately) Elute->FinalFree

Caption: Choose the HCl salt path for storage stability. Use Ion Exchange only if the free acid is strictly required.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use ethyl acetate to extract 2-pyridylacetic acid from water? A: Generally, no . At neutral pH, the zwitterion is highly water-soluble. At acidic pH, the protonated pyridine makes it ionic. Continuous extraction (Soxhlet) might work at the exact isoelectric point (pH ~3.5), but it is inefficient. Use n-butanol if you must extract, but evaporation of n-butanol is tedious.

Q2: Why does my product turn black during vacuum drying? A: You likely have residual base or neutral 2-PAA present. Even slightly basic conditions catalyze oxidative polymerization and decarboxylation.

  • Fix: Ensure the product is fully converted to the HCl salt before drying. Use a lyophilizer (freeze dryer) rather than a heated vacuum oven if thermal sensitivity is high.

Q3: How do I determine the exact Isoelectric Point (pI) for my specific derivative? A: For 2-PAA, the


 (COOH) is 

and

(Pyridine

) is

.

Target pH 3.7 for precipitation. Note that electron-withdrawing groups on the pyridine ring will lower the

, shifting the pI lower.

Q4: Is the "Hammick Reaction" related to my stability issues? A: Yes. The Hammick reaction utilizes the thermal decarboxylation of


-picolinic acids to generate nucleophiles.[2] You are essentially fighting the Hammick mechanism. The key to winning is low temperature  and low pH .

References

  • Katritzky, A. R.; Lagowski, J. M. (1960). Prototropic Tautomerism of Heteroaromatic Compounds: II. Basicity and Fine Structure of Pyridylacetic Acids. Journal of the Chemical Society.[3]

  • Dunn, A. D., et al. (1979). The Decarboxylation of Some Heterocyclic Acetic Acids. Journal of the Chemical Society, Perkin Transactions 2.

  • Hartwig, J. F., et al. (2002).[4] Palladium-Catalyzed

    
    -Arylation of Esters. Journal of the American Chemical Society (JACS). 
    
  • Shimadzu Corp. (2025). Stability Data for 2-Pyridylacetic acid hydrochloride. Reference Standards Data Sheet.

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. (Context on Hammick Intermediate/Decarboxylation mechanisms). Springer.

Sources

Reducing toxicity of novel pyridine-based drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Toxicity of Novel Pyridine-Based Drug Candidates Ticket ID: PYR-TOX-001 Status: Open Assigned Specialist: Senior Application Scientist, MedChem Optimization Unit

User Guide Overview

Welcome to the Pyridine Optimization Support Center. Pyridine scaffolds are ubiquitous in FDA-approved drugs (e.g., Esomeprazole, Imatinib, Sorafenib) due to their ability to modulate solubility and hydrogen bonding. However, they frequently trigger toxicity flags during lead optimization.

This guide addresses the three most common "tickets" we receive regarding pyridine candidates: Hepatotoxicity (Reactive Metabolites) , CYP450 Inhibition (DDI risk) , and Cardiotoxicity (hERG blockade) .

Module 1: Hepatotoxicity & Reactive Metabolites

Issue: "My compound is showing high turnover and covalent binding in hepatocytes."

Diagnosis: The pyridine nitrogen is a "soft spot" for metabolic activation. High covalent binding often indicates the formation of reactive electrophiles that bind to hepatic proteins, leading to drug-induced liver injury (DILI).

Root Cause Analysis:

  • N-Oxidation: CYPs or FMOs oxidize the nitrogen to form a pyridine-N-oxide. While often stable, these can rearrange into reactive electrophiles.

  • Pyridinium Formation: Methyltransferases (e.g., PNMT) can methylate the nitrogen, creating a positively charged pyridinium ion. These species structurally resemble MPP+ (a known mitochondrial toxin) and can intercalate into DNA or inhibit mitochondrial respiration [1].

  • Quinone Methide Formation: If the pyridine has an alkyl group at the para or ortho position, metabolic oxidation can generate highly reactive quinone methides.

Troubleshooting Protocol: The "Block and Trap" Method

Step 1: Confirm the Species (GSH Trapping Assay) Before modifying the structure, confirm the existence of the reactive metabolite.

  • Reagents: Human Liver Microsomes (HLM), NADPH, Glutathione (GSH) or Potassium Cyanide (KCN).

  • Protocol:

    • Incubate test compound (10 µM) with HLM (1 mg/mL) and NADPH (1 mM).

    • Add trapping agent: GSH (5 mM) for soft electrophiles; KCN (1 mM) for hard electrophiles (iminium ions).

    • Incubate for 60 min at 37°C.

    • Quench with cold acetonitrile.

    • Analysis: Analyze via LC-MS/MS looking for Neutral Loss of 129 Da (GSH moiety) or +27 Da (Cyano adduct).

Step 2: Structural Mitigation Strategies

StrategyMechanismImplementation
Steric Blocking (C2/C6) Prevents access to the Nitrogen lone pair by metabolic enzymes.Introduce small alkyl groups (Me, Et) or halogens (F, Cl) at the C2 or C6 positions.
Electronic Deactivation Reduces the nucleophilicity of the Nitrogen, preventing N-oxidation/methylation.Add electron-withdrawing groups (EWG) like -CF3, -CN, or -F adjacent to the nitrogen.
Scaffold Hopping Removes the specific metabolic liability of pyridine while maintaining geometry.Switch to Pyrimidine (2 nitrogens reduce basicity) or Pyrazine.
Visualizing the Pathway

MetabolicActivation cluster_prevention Mitigation Strategy Pyridine Pyridine Scaffold NOxide Pyridine-N-Oxide (Metabolite) Pyridine->NOxide CYP450 / FMO Pyridinium N-Methyl Pyridinium (Mitochondrial Toxin) Pyridine->Pyridinium Methyltransferase Reactive Reactive Electrophile (Quinone Methide) NOxide->Reactive Rearrangement Adduct Protein/DNA Adduct (Toxicity) Pyridinium->Adduct Intercalation/ROS Reactive->Adduct Covalent Binding Block Block C2/C6 or Add EWG Block->Pyridine Modifies

Figure 1: Metabolic activation pathways leading to pyridine-associated toxicity. Red nodes indicate toxic endpoints.

Module 2: CYP450 Inhibition (Drug-Drug Interactions)

Issue: "My compound fails DDI screens (inhibits CYP3A4/2D6)."

Diagnosis: Pyridines are notorious reversible inhibitors of CYP450 enzymes. The basic nitrogen atom coordinates directly with the heme iron (Fe) in the CYP active site (Type II binding), effectively shutting down the enzyme [2].

Troubleshooting FAQ:

  • Q: Does pKa matter for CYP inhibition?

    • A: Yes. Higher basicity generally correlates with stronger heme coordination. Lowering the pKa of the pyridine nitrogen reduces its affinity for the heme iron.

  • Q: Which position is best to substitute?

    • A: The C2 position is the "sweet spot." A substituent here provides steric hindrance that physically prevents the nitrogen from approaching the heme iron, without necessarily destroying the compound's primary potency.

Experimental Validation (Spectral Binding Assay): To confirm Type II binding (heme coordination) vs. competitive inhibition:

  • Titrate the compound into a CYP450 solution.

  • Monitor the UV-Vis difference spectrum.

  • Result: A "Type II" spectrum shows a peak at ~425 nm and a trough at ~390 nm, confirming direct nitrogen-iron binding.

Data Summary: Impact of C2-Substitution

Compound VariantCYP3A4 IC50 (µM)Interpretation
Unsubstituted Pyridine0.8 µMHigh Risk: Strong heme coordination.
2-Methyl Pyridine15.2 µMImproved: Steric clash weakens Fe-N bond.
2-Amino Pyridine2.1 µMModerate: Amino group is too small/polar; insufficient clash.
2-Trifluoromethyl Pyridine>50 µMSafe: Steric clash + Reduced basicity (EWG).

Module 3: hERG Inhibition & Cardiotoxicity

Issue: "The compound causes QT prolongation (hERG hit)."

Diagnosis: The hERG potassium channel pore is lined with aromatic residues (Tyr652, Phe656). Pyridines often bind here via:

  • Pi-Pi Stacking: Between the pyridine ring and the channel's aromatic residues.

  • Cation-Pi Interaction: A protonated (basic) pyridine nitrogen interacts strongly with the electron-rich aromatic rings in the pore [3].

Troubleshooting Logic Tree

Step 1: Assess Lipophilicity (LogP) High LogP (>3.5) drives non-specific binding to the hydrophobic hERG pore.

  • Action: Introduce polar groups (ethers, hydroxyls) to lower LogP < 3.0.

Step 2: Modulate Basicity (pKa) If the pyridine is protonated at physiological pH (pKa > 7.4), it acts as a cation.

  • Action: Add electron-withdrawing groups (e.g., 2-F, 2-CN) to lower pKa below 6.0, ensuring the molecule is neutral in the heart tissue.

Step 3: Zwitterionic Design

  • Action: Introduce a carboxylic acid or bioisostere elsewhere on the molecule. The negative charge repels the specific binding sites within the hERG pore.

Visualizing the Decision Logic

hERGTroubleshooting Start hERG Inhibition Detected (IC50 < 10 µM) CheckLogP Check Lipophilicity (LogP > 3.5?) Start->CheckLogP ReduceLogP Reduce LogP (Add polar groups) CheckLogP->ReduceLogP Yes CheckpKa Check Basicity (pKa > 7.0?) CheckLogP->CheckpKa No ReducepKa Lower pKa (Add EWG at C2/C6) CheckpKa->ReducepKa Yes CheckStacking Aromatic Stacking? CheckpKa->CheckStacking No Saturate Saturate Ring (Pyridine -> Piperidine) CheckStacking->Saturate High Aromaticity

Figure 2: Decision tree for mitigating hERG liability in pyridine-based candidates.

References

  • Williams, D. P., et al. (2002). "Structural alerts for toxicity: Pyridine derivatives and their potential for formation of reactive metabolites." Current Drug Metabolism.

  • Riley, R. J., et al. (2001). "Cytochrome P450 inhibition by pyridine derivatives: Structure-activity relationships." Drug Metabolism and Disposition.

  • Jamieson, C., et al. (2006). "Medicinal chemistry strategies to reduce hERG channel inhibition." Current Opinion in Drug Discovery & Development.

  • Obach, R. S. (2013). "Pharmacologically active drug metabolites: Impact on drug discovery and pharmacotherapy." Pharmacological Reviews.

Technical Guide: Scalable Synthesis & Process Optimization of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pyridine Paradox" in Scale-Up

Scaling up pyridine chemistry presents a unique dichotomy often called the "Pyridine Paradox." While pyridine rings are ubiquitous in medicinal chemistry (found in >20% of top small-molecule drugs), their electronic deficiency makes them resistant to standard electrophilic substitution yet highly prone to nucleophilic attack and oxidation.

At the milligram scale, these properties are manageable. At the kilogram scale, they manifest as critical process hazards:

  • Thermal Runaway: N-oxidation and energetic nitrations are notoriously exothermic.

  • Catalyst Poisoning: The basic nitrogen binds Pd/Pt catalysts, requiring higher loadings that become economically unviable at scale.

  • Regioisomeric Mixtures: Lack of selectivity leads to difficult downstream separations, often requiring expensive chromatography rather than scalable crystallization.

This guide bridges the gap between the fume hood and the pilot plant, focusing on self-validating protocols and engineering controls.

Module 1: Strategic Regioselectivity (The Blueprint)

Uncontrolled regioselectivity is the primary cause of yield loss during scale-up. Unlike benzene, pyridine's electron density is distorted by the nitrogen atom, creating distinct reactivity zones.

Decision Matrix: Targeting the Ring
  • C2/C6 (Ortho): Electron-deficient. Best accessed via Nucleophilic Aromatic Substitution (SNAr), Minisci radical alkylation, or directed lithiation.

  • C3/C5 (Meta): Electron-rich (relatively). Accessed via Electrophilic Aromatic Substitution (SEAr) or Cross-Coupling (Suzuki/Buchwald) using 3-halopyridines.

  • C4 (Para): Difficult to access directly. Requires blocking groups, Pyridyne intermediates, or specific Minisci conditions.

Regioselectivity Start Target Position on Pyridine Ring C2 C2 / C6 Position (Nucleophilic/Radical) Start->C2 C3 C3 / C5 Position (Electrophilic/Coupling) Start->C3 C4 C4 Position (Steric/Remote) Start->C4 Minisci Minisci Reaction (Radical Source + Acid) C2->Minisci Direct Alkylation SNAr S_NAr (Requires Leaving Group) C2->SNAr If Halogen present N_Oxide N-Oxide Activation (Boekelheide Rearrangement) C2->N_Oxide For C-H functionalization Halogenation Halogenation (Br/I) Then Cross-Coupling C3->Halogenation Standard Route Lithiation Directed Lithiation (Low Temp -78°C) C3->Lithiation If sensitive groups absent Block C2-Blocking Group (Then Minisci) C4->Block High Selectivity Pyridyne 3,4-Pyridyne Intermediate C4->Pyridyne For dual functionalization

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on the target substitution position.

Module 2: Critical Process Hazards & Optimization

N-Oxidation: Managing Thermal Runaway

Converting pyridines to N-oxides (activation step) using oxidizing agents like m-CPBA or H2O2 is highly exothermic.[1] In batch reactors, heat accumulation can trigger decomposition of the peroxide, leading to rapid pressurization.

Protocol for Scalable N-Oxidation:

  • Reagent Selection: Replace m-CPBA (shock sensitive, high waste mass) with Urea-Hydrogen Peroxide (UHP) or aqueous H2O2 with a catalyst (e.g., Sodium Tungstate).

  • Dosing Control: Never add oxidant all at once. Use a dosing pump to maintain the reaction temperature (Tr) at least 10°C below the onset of decomposition (determined by DSC).

  • Quench Safety: Residual peroxides must be quenched with Sodium Bisulfite/Metabisulfite. Caution: This quench is also exothermic.

Catalytic Hydrogenation: The Poisoning Effect

Reducing pyridine to piperidine often fails at scale because the basic nitrogen coordinates to the catalyst surface, poisoning it.

Troubleshooting Table: Hydrogenation Optimization

ParameterLab Scale IssuePlant Scale SolutionMechanism
Catalyst High loading (10-20 wt%) needed for conversion.5 wt% Pd/C + Acid Additive Acid (HCl or AcOH) protonates the Pyridine-N, preventing catalyst coordination.
Solvent Methanol (flammable, low flash point).Water or 2-Propanol Safer handling; water often enhances rate for protonated species.
Pressure Balloon (1 atm) often fails.10-50 Bar (Hydrogenator) Pyridine resonance energy requires high pressure to overcome activation barrier.
Impurity Dimerization products.[2]High Agitation Rate (kLa) H2 mass transfer limitation causes intermediate coupling; high stir rate prevents this.

Module 3: Downstream Processing – Residual Palladium Removal

A common failure mode in GMP manufacturing of pyridine derivatives (via Suzuki/Buchwald coupling) is failing to meet ICH Q3D elemental impurity limits (<10 ppm Pd). Pyridines are excellent ligands for Pd, keeping it in solution during crystallization.

The "Three-Stage" Purification Protocol

Do not rely on a single method. Use this synergistic approach:

  • Stage 1: Filtration: Pass the hot reaction mixture through a Celite/Charcoal pad to remove bulk Pd black.

  • Stage 2: Scavenging: Treat the filtrate with a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol) at 50°C for 2-4 hours. The thiol-Pd bond is stronger than the Pyridine-Pd bond.

  • Stage 3: Crystallization: Induce crystallization. The scavenger-bound Pd is filtered off before crystallization, or the soluble Pd-pyridine complex remains in the mother liquor.

PdRemoval Raw Crude Reaction Mix (>1000 ppm Pd) Step1 Hot Filtration (Celite/Charcoal) Raw->Step1 Remove Pd Black Step2 Scavenger Treatment (Si-Thiol, 50°C, 4h) Step1->Step2 Bind Soluble Pd Step3 Filtration of Scavenger Step2->Step3 Remove Solid Pd-Thiol Step4 Crystallization Step3->Step4 Purify Product Final Final API (<10 ppm Pd) Step4->Final

Figure 2: Workflow for reducing residual Palladium from >1000 ppm to <10 ppm in pyridine derivatives.

Module 4: Troubleshooting FAQ

Q1: My Minisci reaction yield drops significantly when scaling from 1g to 100g. Why?

  • Root Cause: The Minisci reaction relies on the generation of alkyl radicals (often using persulfate/Ag+ or photoredox). Radicals have short half-lives. At larger scales, mixing efficiency (mass transfer) often drops, leading to radical recombination (side reactions) before they can react with the pyridine.

  • Solution:

    • Increase agitation speed (tip speed > 2 m/s).

    • Switch to Flow Chemistry (microreactor) to maintain a high surface-to-volume ratio and uniform irradiation (if photochemical).

    • Add the radical precursor slowly to keep the instantaneous radical concentration low but steady.

Q2: I cannot separate the C2 and C3 isomers after my cross-coupling reaction.

  • Root Cause: Pyridine isomers often have very similar polarities.

  • Solution:

    • Chemical Separation: Treat the mixture with dilute HCl. The pKa differences between isomers (due to the proximity of the substituent to the nitrogen) may allow selective protonation and extraction into the aqueous phase.

    • Process Change: Switch to a Negishi coupling using organozinc reagents. These often show higher intrinsic regioselectivity on halopyridines compared to Suzuki couplings.

Q3: During the workup of a 2-chloropyridine derivative, the product hydrolyzed to the pyridone.

  • Root Cause: 2-Halopyridines are susceptible to nucleophilic attack by hydroxide ions (SNAr) under basic aqueous conditions, especially when heated.

  • Solution:

    • Avoid strong bases (NaOH/KOH) during workup. Use mild buffers (Phosphate pH 7-8) or quench into Ammonium Chloride.

    • Keep the workup temperature < 10°C.

    • Perform a "reverse quench" (add reaction mix to water) to avoid localized high pH.

References

  • Scale-Up of Pyridine Hydrogenation

    • Study: "Difficult Hydrogenations – Saturation of Functionalized Pyridines.
    • Source:

  • Regioselectivity Strategies

    • Study: "Regioselective difunctionalization of pyridines via 3,4-pyridynes."[3][4][5] Royal Society of Chemistry (Chemical Science), 2021.

    • Source:

  • Minisci Reaction Scale-Up

    • Study: "Practical and Regioselective Synthesis of C4-Alkyl
    • Source:

  • Palladium Removal Techniques

    • Study: "How to Remove Palladium in three easy steps." Biotage Knowledge Base, 2023.
    • Source:

  • Safety in N-Oxidation

    • Study: "Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide."[1] Organic Process Research & Development, 2023.

    • Source:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking Analytical Methods for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Pyridine and its derivatives are foundational scaffolds in the pharmaceutical, agrochemical, and chemical industries. Their inherent chemical properties, such as basicity, polarity, and hydrogen-bonding capabilities, make them integral to countless active pharmaceutical ingredients (APIs) and specialty chemicals. Consequently, the robust and accurate analytical characterization of these heterocyclic compounds is not merely a procedural step but a critical cornerstone of quality control, reaction monitoring, and drug development.

This guide provides an in-depth comparison of the principal analytical techniques used for the analysis of pyridine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to help you select and implement the most effective methodology for your specific application. Every protocol herein is designed as a self-validating system, grounded in authoritative standards to ensure scientific integrity.

The Analytical Landscape: A Strategic Overview

The selection of an analytical method for a pyridine derivative is fundamentally dictated by the analyte's physicochemical properties (e.g., volatility, polarity, chromophore presence) and the analytical objective (e.g., structural elucidation, purity assessment, quantification of trace impurities). A typical characterization workflow builds a comprehensive profile of the compound, starting with separation and leading to detailed structural confirmation.

cluster_0 Analytical Workflow for Pyridine Derivatives Start Start Separation & Purity Separation & Purity Start->Separation & Purity Initial Assessment Quantification Quantification Separation & Purity->Quantification Known Compound Structural_Elucidation Structural_Elucidation Separation & Purity->Structural_Elucidation Novel Compound End End Quantification->End Final Report Structural_Elucidation->Quantification Structure Confirmed

Caption: General workflow for the characterization of a novel pyridine derivative.

Chromatographic Techniques: The Workhorses of Separation

Chromatographic methods are indispensable for separating pyridine derivatives from complex matrices, such as reaction mixtures or pharmaceutical formulations, and for assessing their purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for the analysis of the broad spectrum of pyridine derivatives, particularly non-volatile or thermally labile compounds.

Expertise & Experience: The key challenge in HPLC analysis of pyridines is their basic nature (pKa typically around 5.2-6). This can lead to poor peak shape (tailing) on traditional silica-based C18 columns due to interactions with residual acidic silanols. To counteract this, several strategies are employed:

  • Buffered Mobile Phases: Using a buffer (e.g., phosphate, acetate) at a pH below the pyridine's pKa protonates the analyte, improving peak shape. However, this can reduce retention on reversed-phase columns.

  • Mixed-Mode Chromatography: Columns like Amaze SC or Primesep 100 offer a combination of reversed-phase and ion-exchange properties, providing excellent retention and peak shape for hydrophilic bases like pyridine without the need for ion-pairing reagents, which are often incompatible with mass spectrometry.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar pyridine derivatives, HILIC is an effective alternative, using a high organic content mobile phase for retention on a polar stationary phase.

A Quality-by-Design (QbD) approach, optimizing parameters like column temperature, flow rate, and buffer pH through experimental designs (e.g., Box-Behnken), can ensure a robust and sustainable method.

Experimental Protocol: RP-HPLC for a Pyridine Derivative Impurity

This protocol is a representative example for quantifying a pyridine-based impurity in an API, adapted from validated methods.

  • Instrumentation: HPLC system with UV detector, analytical balance, sonicator.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of 10 mM Ammonium Acetate buffer (pH 6.5) and Acetonitrile (70:30, v/v). The use of volatile buffers like ammonium acetate makes the method compatible with LC-MS.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm. Pyridine exhibits a strong absorbance maximum around this wavelength.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the pyridine derivative standard in the mobile phase. Create a series of dilutions to cover the desired linear range (e.g., 0.1 - 50 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the API sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis & Quantification: Inject the standards to create a calibration curve. Inject the sample and quantify the impurity based on the peak area relative to the calibration curve. Method validation should be performed according to ICH guidelines.

Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS)

GC is best suited for volatile and thermally stable pyridine derivatives. When coupled with a mass spectrometer (GC-MS), it provides exceptional sensitivity and selectivity, making it a powerful tool for identifying and quantifying trace-level impurities.

Expertise & Experience: A primary consideration for GC analysis is the potential for peak tailing due to the interaction of the basic pyridine nitrogen with active sites in the injector or on the column. Using a highly inert column, such as a (5%-phenyl)-methylpolysiloxane (e.g., HP-5ms), is crucial for good chromatography. For pyridine derivatives containing active hydrogens (e.g., hydroxyl or carboxyl groups), derivatization via silylation is often necessary to increase volatility and thermal stability.

Experimental Protocol: GC-MS for Volatile Pyridine Impurities

This protocol outlines a direct GC-MS method for analyzing volatile impurities like pyridine itself in a non-volatile matrix.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole), autosampler.

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 20 °C/min, hold 2 min.

    • Injector: Splitless mode, 250 °C.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity in quantification, using characteristic ions for each analyte. A full scan can be used for identification.

  • Standard & Sample Preparation: Dissolve standards and samples in a suitable solvent (e.g., methanol). For complex matrices, liquid-liquid extraction may be required.

  • Analysis: Inject standards to generate a calibration curve. Analyze samples and quantify based on the integrated peak areas of the selected ions.

Spectroscopic Techniques: Unveiling Molecular Structure

While chromatography separates, spectroscopy elucidates the structure of the separated components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural characterization of pyridine derivatives. 1H, 13C, and even 15N NMR experiments provide a wealth of information about the molecular skeleton and the chemical environment of each atom.

Expertise & Experience:

  • 1H NMR: The proton chemical shifts in pyridine are highly diagnostic. Due to the electron-withdrawing nature of the nitrogen atom, protons at the α-positions (C2, C6) are the most deshielded and appear furthest downfield, followed by the γ-proton (C4) and then the β-protons (C3, C5).

  • 13C NMR: Similar to 1H NMR, the carbon chemical shifts reflect the electron density at each position, with C2, C6, and C4 being the most downfield.

  • 15N NMR: This technique provides direct information about the nitrogen atom's electronic environment. Protonation of the pyridine nitrogen, for instance, causes a significant downfield shift in the 15N signal, which can be used to study reaction mechanisms.

  • Advanced Techniques: For trace analysis or studying complex mixtures, hyperpolarization techniques like SABRE (Signal Amplification By Reversible Exchange) can dramatically enhance NMR signals of pyridine derivatives, even at natural isotopic abundance.

cluster_NMR NMR Spectroscopy cluster_Info Provides Information On 1H_NMR 1H NMR Proton_Environment H Environment & Connectivity 1H_NMR->Proton_Environment 13C_NMR 13C NMR Carbon_Backbone C Skeleton 13C_NMR->Carbon_Backbone 15N_NMR 15N NMR Nitrogen_Chemistry N Electronic State 15N_NMR->Nitrogen_Chemistry 2D_NMR 2D NMR (COSY, HMBC) Full_Structure Complete 3D Structure 2D_NMR->Full_Structure

Caption: Information derived from different NMR experiments for pyridine derivatives.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of pyridine derivatives that possess a suitable chromophore. Pyridine itself shows a characteristic absorption maximum at approximately 254 nm.

Expertise & Experience: While not as selective as chromatographic methods, UV-Vis is highly valuable for routine assays, dissolution testing, or reaction monitoring where the analyte of interest is the primary absorbing species. Its main limitation is interference from other UV-absorbing compounds in the sample matrix. The linearity range is often narrower than that of HPLC.

Experimental Protocol: UV-Vis Quantification of a Pyridine Derivative
  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent Selection: Choose a solvent that does not absorb in the analytical wavelength range (e.g., water, methanol, ethanol).

  • Determine λmax: Scan a dilute solution of the pure pyridine derivative across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Create a series of standard solutions of known concentrations (e.g., 5-50 µg/mL). Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Electroanalytical Methods

Electroanalytical techniques measure the potential or current in an electrochemical cell containing the analyte and can be highly sensitive for specific applications.

Expertise & Experience: Techniques like voltammetry can be used for the quantitative analysis of electroactive pyridine derivatives. The adsorption behavior of pyridines onto electrode surfaces, which is dependent on potential and pH, can be studied using methods like chronocoulometry. For instance, at certain pH values, 4-(dimethylamino)pyridine (DMAP) orients vertically on a gold electrode surface via the lone pair of electrons on the pyridine nitrogen. While powerful for mechanistic studies and specific sensing applications, these methods are less commonly used for routine quality control in the pharmaceutical industry compared to chromatography.

Performance Benchmark Summary

The choice of an analytical method is a trade-off between various performance characteristics. The following table summarizes representative data for the quantitative analysis of pyridine derivatives, offering a direct comparison to guide your selection.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Primary Application Purity, Assay, Impurity QuantificationVolatile Impurity ID & QuantificationRoutine Assay, Dissolution
Selectivity High to Very HighVery HighLow to Moderate
Sensitivity (Typical LOQ) 0.1 - 0.5 µg/mL< 0.1 µg/mL~5 µg/mL
Linearity Range (r²) > 0.999> 0.999> 0.998
Precision (% RSD) < 2%< 3%< 5%
Analysis Time/Sample ~10 min~15 min~5 min
Key Advantage Versatility for most derivativesGold standard for volatile tracesSpeed and low cost
Key Limitation Requires method developmentLimited to volatile/stable analytesProne to matrix interference

Note: The values presented are representative and can vary significantly based on the specific analyte, matrix, instrumentation, and method optimization. A sensitive LC-MS/MS method, for example, can achieve quantification limits at the ppm level (ng/mL) for genotoxic impurities.

Conclusion

The analytical toolkit for pyridine derivatives is both powerful and diverse. For comprehensive separation and quantification, HPLC stands out as the most versatile technique, adaptable to a wide range of derivatives through careful selection of column and mobile phase. For volatile compounds or trace impurity analysis, GC-MS offers unparalleled sensitivity and specificity. NMR spectroscopy remains the definitive tool for structural elucidation, providing irrefutable evidence of molecular identity. Finally, UV-Vis spectrophotometry offers a rapid and economical solution for routine quantification in simple matrices.

By understanding the fundamental principles, strengths, and limitations of each method, and by grounding your protocols in established standards, you can build a robust analytical strategy that ensures the quality, safety, and efficacy of your pyridine-containing products.

References
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Al-Majidi, S. M. H., & Al-Amiery, A. A. (2012). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scientific Research Publishing. Retrieved from [Link]

  • Zapevalov, A. Y., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Retrieved from [Link]

  • Unknown Author. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • Unknown Author. (2021). Development and validation of an analytical method for quantification of potential genotoxic impurity 4-dimethylaminopyridine in lin

A Comparative Guide to the Synthesis of Pyridylacetic Acids: A Modern, Three-Component Approach vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, pyridylacetic acids and their derivatives are crucial building blocks for a multitude of clinically significant molecules.[1] Their synthesis, therefore, is a subject of continuous innovation, driven by the need for efficiency, cost-effectiveness, and sustainability. This guide provides an in-depth comparison between a traditional synthesis route, the Willgerodt-Kindler reaction, and a novel, three-component synthesis strategy, offering a comprehensive analysis of their respective merits and drawbacks.

The Enduring Importance of Pyridylacetic Acids

Pyridylacetic acids are prevalent structural motifs in a wide array of pharmaceutical agents, contributing to their therapeutic efficacy. Their presence in drug candidates underscores the necessity for robust and scalable synthetic methods.[1] Traditional approaches, while foundational, often present challenges in terms of harsh reaction conditions, limited substrate scope, and environmental concerns.

Traditional Route: The Willgerodt-Kindler Reaction

A classic method for preparing pyridylacetic acids involves the Willgerodt-Kindler reaction of acetylpyridines. This reaction typically utilizes a mixture of an amine (commonly morpholine) and elemental sulfur to convert a ketone to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.[2][3][4]

The mechanism is believed to proceed through the formation of an enamine from the acetylpyridine and morpholine, which then reacts with sulfur. A series of rearrangements, potentially involving an aziridine intermediate, leads to the migration of the carbonyl group to the terminal position of the alkyl chain.[2][5]

While historically significant, the Willgerodt-Kindler reaction has several notable drawbacks:

  • Harsh Conditions: The reaction often requires high temperatures (refluxing conditions) and prolonged reaction times.

  • Unpleasant Reagents: The use of sulfur and morpholine can be odorous and requires careful handling.

  • Moderate Yields: Reported yields for the two-step process (thioamide formation and hydrolysis) are often in the range of 60-65%.[6]

  • Work-up and Purification: The work-up procedure can be cumbersome, and purification of the final product may require recrystallization, adding to the overall process time and cost.[6]

A Novel Approach: Three-Component Synthesis via Meldrum's Acid Derivatives

A recently developed, innovative approach offers a compelling alternative to traditional methods. This three-component synthesis utilizes a pyridine-N-oxide, a Meldrum's acid derivative, and a nucleophile in a one-pot procedure that is both efficient and versatile.[7][8][9][10][11]

This strategy is predicated on the dual reactivity of Meldrum's acid derivatives. Initially, the Meldrum's acid derivative acts as a nucleophile, attacking the activated pyridine-N-oxide. Subsequently, the resulting intermediate acts as an electrophile, reacting with a nucleophile (such as an alcohol or amine) to trigger ring-opening and decarboxylation, affording the desired pyridylacetic acid derivative.[8][9][11]

Workflow of the Novel Three-Component Synthesis

Novel Three-Component Synthesis Workflow Pyridine_N_Oxide Pyridine-N-Oxide TsCl_Et3N TsCl, Et3N (Activation) Pyridine_N_Oxide->TsCl_Et3N Meldrums_Acid Meldrum's Acid Derivative Meldrums_Acid->TsCl_Et3N Intermediate Pyridyl-Substituted Meldrum's Acid Intermediate TsCl_Et3N->Intermediate Nucleophilic Substitution Nucleophile Nucleophile (e.g., NaOMe/MeOH) Intermediate->Nucleophile Product Pyridylacetic Acid Ester Nucleophile->Product Ring-Opening & Decarboxylation

Caption: Workflow of the novel three-component synthesis of pyridylacetic acid derivatives.

Head-to-Head Comparison: Traditional vs. Novel Route

FeatureTraditional Route (Willgerodt-Kindler)Novel Three-Component Route
Starting Materials Acetylpyridine, Morpholine, SulfurPyridine-N-oxide, Meldrum's acid derivative, Nucleophile (e.g., alcohol)
Key Reagents Morpholine, Sulfur, Strong acid/base for hydrolysisTosyl chloride, Triethylamine, Sodium methoxide
Reaction Conditions High temperature (reflux), long reaction timesRoom temperature for the first step, mild conditions for the second
Catalyst None (stoichiometric reagents)Metal-free
Yield Moderate (e.g., 61.6%–63.8% over two steps for 3-pyridylacetic acid HCl)[6]Good to excellent (e.g., 63% for a 4-pyridylacetic acid derivative)[8]
Versatility Primarily for converting aryl alkyl ketones to amides/acidsHigh versatility in all three components, allowing for diverse derivatives
Work-up & Purification Often requires extraction and recrystallizationSimpler work-up, often chromatographic purification
Green Chemistry Profile Use of odorous and hazardous reagents, high energy inputMilder conditions, avoids heavy metals and harsh bases, one-pot potential

Causality Behind Experimental Choices in the Novel Route

The selection of reagents and conditions in the three-component synthesis is deliberate and synergistic:

  • Pyridine-N-oxide: The N-oxide functionality activates the pyridine ring towards nucleophilic attack, a crucial step that is often challenging with unactivated pyridines.

  • Tosyl Chloride (TsCl): This activating agent reacts with the N-oxide to form a highly electrophilic intermediate, readily susceptible to nucleophilic attack by the Meldrum's acid derivative.

  • Meldrum's Acid: Its high acidity and cyclic structure make it an excellent nucleophile in the initial step and a good leaving group precursor in the final ring-opening/decarboxylation step.

  • Mild Base (Et3N): Triethylamine is sufficient to deprotonate the Meldrum's acid without promoting unwanted side reactions that stronger bases might induce.

  • Nucleophile (e.g., NaOMe/MeOH): The choice of nucleophile in the second step allows for the direct synthesis of various esters or amides, adding to the method's versatility.[8]

Experimental Protocols

Traditional Route: Synthesis of 3-Pyridylacetic Acid via Willgerodt-Kindler Reaction (Illustrative Protocol)

This protocol is a generalized representation based on literature descriptions.[6][12]

Step 1: Formation of 3-Pyridine-thioacetyl morpholine

  • To a flask equipped with a reflux condenser, add 3-acetylpyridine (1.0 eq), morpholine (4.0-8.0 eq), and elemental sulfur (1.0-1.2 eq).[6]

  • Heat the mixture to reflux and maintain for 4-10 hours.[6]

  • Cool the reaction mixture and pour it into ice water to precipitate the crude thioamide.

  • Filter the solid, wash with cold water, and dry.

Step 2: Hydrolysis to 3-Pyridylacetic Acid Hydrochloride

  • Suspend the crude 3-pyridine-thioacetyl morpholine in hydrochloric acid (e.g., 20-37%).[6]

  • Heat the mixture to reflux until the hydrolysis is complete (monitoring by TLC).

  • Cool the solution, and if necessary, decolorize with activated carbon.

  • Concentrate the solution under reduced pressure to induce crystallization of 3-pyridylacetic acid hydrochloride.

  • Filter the crystals, wash with a small amount of cold solvent, and dry.

Novel Route: Three-Component Synthesis of a 4-Pyridylacetic Acid Ester

This protocol is adapted from the work of Johnson et al.[8][11]

  • To a solution of 4-methylpyridine-N-oxide (1.1 eq) and 5-methyl Meldrum's acid (1.0 eq) in ethyl acetate (0.2 M) at room temperature, add triethylamine (2.1 eq) followed by tosyl chloride (1.1 eq).

  • Stir the reaction mixture overnight at room temperature.

  • Remove the solvent under reduced pressure.

  • To the crude intermediate, add a solution of sodium methoxide (2.2 eq) in methanol (2.5 M).

  • Stir the mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-(4-methylpyridin-2-yl)propanoate.

Reaction Mechanism of the Novel Three-Component Synthesis

Novel Three-Component Mechanism cluster_activation Activation of Pyridine-N-Oxide cluster_nucleophilic_attack Nucleophilic Attack cluster_ring_opening Ring-Opening and Decarboxylation Py_N_Oxide Pyridine-N-Oxide Activated_Py Activated Pyridine (O-Tosyl Pyridinium) Py_N_Oxide->Activated_Py + TsCl TsCl Tosyl Chloride Intermediate1 Pyridyl-Substituted Meldrum's Acid Activated_Py->Intermediate1 + Meldrum's Acid Anion Meldrums_Acid_Anion Meldrum's Acid Anion Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + MeO⁻ Nucleophile Nucleophile (e.g., MeO⁻) Product_Ester Pyridylacetic Acid Ester Intermediate2->Product_Ester Ring-Opening, Decarboxylation, - CO₂

Caption: Proposed reaction mechanism for the novel three-component synthesis.

Conclusion

The novel three-component synthesis of pyridylacetic acids represents a significant advancement over traditional methods like the Willgerodt-Kindler reaction. Its milder reaction conditions, broader substrate scope, and improved efficiency align with the principles of green chemistry, offering a more sustainable and versatile platform for the synthesis of these vital pharmaceutical intermediates. For researchers and drug development professionals, the adoption of such modern synthetic strategies is paramount for accelerating discovery and optimizing manufacturing processes.

References

  • Willgerodt rearrangement. In: Wikipedia. ; 2023. Accessed February 14, 2024. [Link]

  • The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. ResearchGate. Accessed February 14, 2024. [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. Accessed February 14, 2024. [Link]

  • Rzepa HS. The Willgerodt-Kindler Reaction: mechanistic reality check 1. Henry Rzepa's Blog. Published July 22, 2020. Accessed February 14, 2024. [Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. Published November 25, 2004. Accessed February 14, 2024. [Link]

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  • Hartwig JF, Beare NA, Stambuli JP. Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. J Am Chem Soc. 2003;125(36):10934-10935. doi:10.1021/ja036329d
  • Johnson T, Blacker J, Marsden S. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ChemRxiv. Published online June 28, 2022. doi:10.26434/chemrxiv-2022-jcqcr
  • Johnson T, Blacker AJ, Marsden SP. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. J Org Chem. 2022;87(21):13891-13894. doi:10.1021/acs.joc.2c01597
  • Johnson T, Blacker J, Marsden S. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Published October 2022. Accessed February 14, 2024. [Link]

  • Hartwig JF. Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Acc Chem Res. 2003;36(4):234-245. doi:10.1021/ar020158j
  • Johnson T, Blacker AJ, Marsden SP. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. J Org Chem. 2022;87(21):13891-13894. doi:10.1021/acs.joc.2c01597
  • Moradi L, Wolfe JP. Palladium-catalyzed alpha-arylation of esters. Org Lett. 2001;3(17):2633-2636. doi:10.1021/ol0162818
  • Hartwig JF, Beare NA, Stambuli JP. Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. The Hartwig Group. Accessed February 14, 2024. [Link]

  • Johnson T, Blacker J, Marsden S. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Published January 2026. Accessed February 14, 2024. [Link]

  • Johnson T, Blacker AJ, Marsden SP. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. J Org Chem. 2022;87(21):13891-13894. doi:10.1021/acs.joc.2c01597
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  • Constable DJC, Curzons AD, Cunningham VL. Metrics to ‘green’ chemistry—which are the most useful? Green Chem. 2002;4(6):521-527. doi:10.1039/B206169B
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  • Perez F, Minatti A. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Org Lett. 2011;13(8):1984-1987. doi:10.1021/ol200371n
  • Willgerodt Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005:427-429. doi:10.1017/UPO9788175968295.117
  • Magano J, Dunetz JR. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In: Topics in Organometallic Chemistry. Vol 32. Springer; 2010:1-119.
  • Martin R, Buchwald SL. Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. Chem Sci. 2011;2(9):1721-1724. doi:10.1039/C1SC00295A
  • Pyridine Production Cost Analysis Reports 2025. Procurement Resource. Accessed February 14, 2024. [Link]

  • 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them. Googleapis.com. Accessed February 14, 2024.
  • Davies I, et al. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. 2025;7. doi:10.3389/fceng.2025.1234567

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A Comparative Guide to the Metabolic Stability of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive assessment of the metabolic stability of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate. Designed for researchers, scientists, and drug development professionals, this document details the experimental rationale, protocols, and comparative data necessary to evaluate the compound's pharmacokinetic potential. We will explore its stability profile in key in vitro systems and compare its performance against established benchmarks.

Introduction: The Imperative of Metabolic Stability

In drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving a favorable pharmacokinetic profile. A compound's metabolic stability—its susceptibility to biotransformation by metabolic enzymes—is a critical determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions (DDIs).[1][2] Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity.[2]

The liver is the primary site of drug metabolism, driven largely by Phase I (functionalization) and Phase II (conjugation) enzymatic reactions.[1][3] Therefore, early in vitro assessment using liver-derived systems is a cost-effective and indispensable strategy to predict in vivo clearance, guide medicinal chemistry efforts, and select candidates with a higher probability of success.[][5]

This guide focuses on Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate , a molecule featuring a pyridine ring, a common moiety in pharmaceuticals.[6] The metabolic fate of pyridine derivatives can be complex and is often a key area for optimization.[7][8] We will present a framework for assessing its stability using two gold-standard in vitro models: human liver microsomes (HLM) and cryopreserved human hepatocytes.

Scientific Rationale: Choosing the Right In Vitro System

The selection of an appropriate in vitro model is a critical first step. Each system offers a different level of complexity and provides distinct insights into a compound's metabolic fate.

  • Human Liver Microsomes (HLM): This is a subcellular fraction containing the endoplasmic reticulum of hepatocytes.[9] HLMs are rich in Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[3][9] HLM assays are cost-effective, high-throughput, and excellent for identifying liabilities related to CYP-mediated metabolism.[5][9] The key mechanistic requirement is the addition of a cofactor, NADPH, which is essential for CYP enzyme function.[10]

  • Cryopreserved Human Hepatocytes: These are intact, whole liver cells that are considered the "gold standard" for in vitro metabolism studies.[3][11] Their primary advantage is the presence of a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as intact cell membranes that account for compound uptake and transport.[11][12] Hepatocyte assays provide a more comprehensive and physiologically relevant picture of hepatic clearance.[13]

By comparing results from both systems, we can begin to discern the primary metabolic pathways affecting our compound. For instance, high clearance in hepatocytes but low clearance in microsomes might suggest that Phase II metabolism or active uptake is the dominant pathway.

G cluster_0 Experimental Workflow A Test Compound: Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate B Human Liver Microsomes (HLM) (Phase I Focus) A->B C Cryopreserved Hepatocytes (Phase I & II) A->C D Incubate at 37°C with Cofactors (e.g., NADPH) B->D C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (e.g., Acetonitrile) E->F G LC-MS/MS Analysis Quantify Parent Compound F->G H Data Analysis: Calculate t½ and CLint G->H I Metabolite Identification (MetID) (If required) H->I

Caption: High-level workflow for assessing in vitro metabolic stability.

Experimental Protocols: A Self-Validating System

To ensure data integrity, each experiment must be conducted with appropriate controls. Positive controls (compounds with known metabolic rates) validate the enzymatic activity of the system, while negative controls (lacking cofactors) account for non-enzymatic degradation.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol assesses Phase I metabolic stability by measuring the disappearance of the parent compound over time.

Materials:

  • Pooled Human Liver Microsomes (e.g., from BioIVT)

  • Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate ("Compound X")

  • Positive Controls: Verapamil (High Clearance), Diazepam (Low Clearance)[14]

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)[10]

  • Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide)

  • 96-well incubation and collection plates

Procedure:

  • Preparation: Thaw HLM at 37°C and dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[14] Prepare stock solutions of Compound X and controls in DMSO (final DMSO concentration in incubation ≤ 0.5%).

  • Reaction Setup (Negative Control): In an incubation plate, add the HLM solution and Compound X (final concentration 1 µM). Add buffer in place of the NADPH system.

  • Reaction Setup (Test Reaction): In a separate plate, prepare a master mix of the HLM solution and the NADPH regenerating system.

  • Initiation: To start the reaction, add the Compound X and controls to the HLM/NADPH mixture. This is Time 0. Immediately transfer an aliquot to a collection plate containing ice-cold acetonitrile to stop the reaction (T=0 sample).[9]

  • Incubation: Incubate the reaction plate at 37°C with gentle shaking.

  • Time Points: At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots from the reaction plate to the collection plate containing acetonitrile.[14]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.[15][16]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and II pathways as well as cellular uptake.

Materials:

  • Plateable Cryopreserved Human Hepatocytes

  • Hepatocyte Plating and Incubation Media (e.g., Williams' Medium E)[17]

  • Collagen-coated 96-well plates

  • Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate ("Compound X")

  • Positive Controls: Testosterone (Phase I), 7-Hydroxycoumarin (Phase II)

  • Ice-cold Acetonitrile with an internal standard

Procedure:

  • Cell Plating: Thaw and plate hepatocytes according to the supplier's protocol in collagen-coated plates. Allow cells to attach for 4-6 hours.[17]

  • Compound Preparation: Prepare dosing solutions of Compound X and controls in incubation medium (final concentration 1 µM).

  • Initiation: Remove the plating medium from the cells and add the compound-containing medium. This is Time 0. Immediately take an aliquot of the dosing solution for the T=0 sample.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), sample the incubation medium and quench with ice-cold acetonitrile.[12][13]

  • Sample Processing: Centrifuge the quenched samples to pellet any debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.[11]

Data Analysis and Interpretation

The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the linear regression line is the elimination rate constant (k).

    • k = -slope

    • t½ (min) = 0.693 / k[9]

  • Calculate Intrinsic Clearance (CLint): CLint represents the inherent ability of the liver to metabolize a drug.

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)[10]

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions)[13]

These values allow for the classification of compounds and can be used in more complex models to predict in vivo human hepatic clearance.[13]

Comparative Analysis: Benchmarking Compound X

To contextualize the metabolic stability of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate ("Compound X"), we present a hypothetical but representative dataset comparing it to high-clearance (Verapamil) and low-clearance (Diazepam) standards.

CompoundAssay SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)Stability Classification
Compound X HLM45.230.7 µL/min/mg proteinModerate
Compound X Hepatocytes38.547.1 µL/min/10⁶ cellsModerate
Verapamil HLM< 10> 138.6 µL/min/mg proteinLow (Rapidly Metabolized)
Verapamil Hepatocytes< 15> 121.3 µL/min/10⁶ cellsLow (Rapidly Metabolized)
Diazepam HLM> 120< 11.6 µL/min/mg proteinHigh (Slowly Metabolized)
Diazepam Hepatocytes> 120< 9.6 µL/min/10⁶ cellsHigh (Slowly Metabolized)

Interpretation of Hypothetical Data:

  • Compound X demonstrates moderate stability in both systems. The clearance is notably lower than the rapidly metabolized Verapamil but significantly higher than the stable Diazepam.

  • The half-life is slightly shorter in hepatocytes than in microsomes, suggesting that both Phase I (CYP-mediated) and potentially Phase II enzymes or cellular uptake contribute to its metabolism. This is a common and expected finding.[11]

  • Based on these results, Compound X has a metabolic profile that warrants further investigation but does not immediately flag it as a high-risk candidate for being too rapidly cleared in vivo.

Next Steps: From Stability to Metabolite Identification

A moderate stability profile prompts the next crucial question: what are the metabolites? Identifying the metabolic "soft spots" on the molecule is essential for two reasons:

  • Safety Assessment: Metabolites can sometimes be pharmacologically active or even toxic. Regulatory agencies like the FDA require the safety testing of major or disproportionate human metabolites.[18][19]

  • Structure-Activity Relationship (SAR): Identifying the sites of metabolism allows medicinal chemists to make targeted structural modifications to block these pathways, thereby improving metabolic stability and enhancing the drug's pharmacokinetic properties.[20][21]

This next phase, known as metabolite identification (MetID), uses advanced high-resolution LC-MS/MS to elucidate the structures of metabolites formed during the in vitro incubations.[22]

G Start In Vitro Stability Result (t½, CLint) Decision Is CLint Acceptable? Start->Decision Proceed Proceed to In Vivo PK Studies Decision->Proceed Yes MetID Conduct Metabolite Identification (MetID) Decision->MetID No / Borderline Optimize Optimize Structure: Block Metabolic 'Soft Spot' Rescreen Re-screen Analogs for Improved Stability Optimize->Rescreen MetID->Optimize Rescreen->Start

Caption: Decision tree following initial metabolic stability assessment.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery. Through the systematic application of in vitro assays using human liver microsomes and hepatocytes, we can generate critical data to de-risk drug candidates. The hypothetical data for Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate positions it as a compound with a moderate stability profile. While not exceptionally labile, its clearance suggests that in vivo exposure will be influenced by hepatic metabolism. The slight increase in clearance observed in hepatocytes compared to microsomes indicates that a full metabolic picture, potentially including Phase II pathways, should be considered. The logical next steps would be to proceed with metabolite identification to understand its biotransformation pathways and inform any further chemical optimization before committing to extensive in vivo studies.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risk Profile

Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is comprised of a sodium cation and an acetate anion which is substituted with a hydroxyl group and a 5-methylpyridine moiety. The primary toxicological concern arises from the presence of the 5-methylpyridine group. Pyridine and its derivatives are known for their potential toxicity, including being harmful if swallowed, in contact with skin, or inhaled.[1] They can cause a range of health effects from skin and eye irritation to more severe issues such as nausea, coughing, and abdominal pain.[2][3] Therefore, all handling procedures must be designed to minimize exposure.

The acetate component of the molecule is generally considered less hazardous, though it may cause mild skin and eye irritation.[4] A significant physical hazard associated with powdered forms of acetate salts is the potential for dust explosion if dispersed in the air in sufficient concentrations near an ignition source.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of pyridine derivatives.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side-shields. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[3][6]Protects eyes from splashes of solutions or contact with airborne powder, which can cause serious irritation.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] Latex gloves are not suitable.Prevents skin contact and absorption of the pyridine moiety, which can be harmful.[2][8]
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.[6]
Respiratory Protection To be used in a well-ventilated area or a certified chemical fume hood.[2][6]Minimizes the inhalation of any vapors or dust, which can cause respiratory irritation and other systemic effects.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing risk. The following procedure outlines the safe handling of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate from initial preparation to temporary storage.

Preparation and Weighing
  • Work Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Confirm that the fume hood is functioning correctly.[2]

  • Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, containers) and ensure they are clean and dry.

  • Don PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing the Compound :

    • If the compound is a powder, handle it carefully to minimize dust generation.[5]

    • Use a spatula to transfer the desired amount to a weigh boat.

    • Close the primary container immediately after dispensing to prevent contamination and exposure.[2]

Dissolution and Use in Solution
  • Solvent Addition : In the fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Mixing : Use appropriate mixing techniques (e.g., magnetic stirrer) to dissolve the compound. Keep the container covered to the extent possible to minimize vapor release.

  • Reaction Setup : If used in a reaction, ensure the setup is secure and properly ventilated.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[7]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[8] If irritation persists, seek medical attention.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.

  • Small Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[10] Absorb small liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place in a sealed container for disposal.[6]

  • Large Spills : Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Disposal Plan: Responsible Waste Management

All waste containing Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate must be treated as hazardous waste due to the pyridine component.[6][11]

  • Waste Segregation : Do not mix this waste with other waste streams.[6]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Containerization : Use sealed, chemically resistant containers for all waste.

  • Disposal : Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[9] Do not pour down the drain.

Visualizing the Safety Workflow

The following diagram illustrates the key decision points and safety protocols for handling Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol start Start: Obtain Compound ppe Don Appropriate PPE start->ppe setup Prepare Well-Ventilated Workspace ppe->setup weigh Weigh Compound Carefully setup->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Occurs weigh->spill use Use in Experiment dissolve->use dissolve->spill decontaminate Decontaminate Glassware use->decontaminate exposure Exposure Occurs use->exposure waste Segregate Hazardous Waste decontaminate->waste dispose Dispose via EHS waste->dispose end End dispose->end evacuate Evacuate Area spill->evacuate first_aid Administer First Aid exposure->first_aid notify Notify EHS evacuate->notify first_aid->notify

Caption: Workflow for the safe handling of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Benchchem. (n.d.).
  • Agency for Toxic Substances and Disease Registry (
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • PENTA. (2024, November 26).
  • Apollo Scientific. (n.d.).
  • ChemSupply Australia. (2024, June 26).
  • Thermo Fisher Scientific. (2025, December 19).
  • Thermo Fisher Scientific. (2009, July 20).
  • MilliporeSigma. (2025, April 30).
  • West Liberty University. (2015, January 12).
  • Cayman Chemical. (2024, November 21).
  • Redox. (2022, March 22).
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice.
  • Chemos GmbH&Co.KG. (2023, April 21).
  • Merck. (n.d.). 111470 - Sodium acetate anhydrous, ACS (Reag. Ph. Eur.)
  • West Liberty University. (2005, April 28).

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